DL-Alanine-d3
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-3,3,3-trideuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-VGCLAIIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480395 | |
| Record name | L-Alanine-3,3,3-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63546-27-0 | |
| Record name | L-Alanine-3,3,3-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Stability of DL-Alanine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of DL-Alanine-d3, a deuterated isotopologue of the amino acid DL-alanine. It is intended to serve as a critical resource for professionals in research and development who utilize stable isotope-labeled compounds for a variety of applications, including metabolic tracing, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.
Core Chemical and Physical Properties
This compound is a white, crystalline solid, where the three hydrogen atoms on the methyl group are substituted with deuterium (B1214612).[1] This isotopic substitution is crucial for its application in analytical methodologies, providing a distinct mass shift without significantly altering its chemical behavior.
Below is a summary of its key quantitative properties.
| Property | Value | References |
| Molecular Formula | CD₃CH(NH₂)CO₂H | [2][3][4] |
| Molecular Weight | 92.11 g/mol | [2][3][5][6] |
| CAS Number | 53795-94-1 | [2][3][4] |
| Appearance | White solid / crystalline powder | [1][7] |
| Melting Point | ~289 °C (with decomposition) | [1][3][8] |
| Isotopic Purity | Typically ≥98 to 99 atom % D | [2][3] |
| Chemical Purity | Typically ≥98% | [2][4][5] |
| Solubility | Soluble in water. The non-deuterated form has a solubility of 16.7 g/100 mL at 25°C.[9][10] L-Alanine-d3 is soluble in PBS (pH 7.2) at 5 mg/mL.[11] It is slightly soluble in ethanol (B145695) and insoluble in ether.[7][10] | |
| InChI Key | QNAYBMKLOCPYGJ-FIBGUPNXSA-N | [3][8] |
| SMILES | [2H]C([2H])([2H])C(N)C(O)=O | [3] |
Stability and Storage
Proper handling and storage are paramount to maintaining the integrity and purity of this compound.
| Parameter | Recommendation | References |
| Storage Temperature | Room temperature or -20°C for long-term stability. | [4][5][11] |
| Storage Conditions | Store in a dry place, protected from light and moisture.[2][4][5] For maximum stability, storage under an inert atmosphere (e.g., Argon) is recommended.[2] | |
| Shelf Life | Stable for at least 4 years when stored at -20°C.[11] It is recommended to re-analyze for chemical purity after three years if stored at room temperature.[12] | |
| Incompatibilities | Avoid strong oxidizing agents.[7] |
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), can lead to enhanced stability.[13] For instance, studies on other deuterated amino acids like tryptophan have shown that deuteration can markedly enhance photostability.[14] While specific studies on this compound are not detailed, this principle suggests a potential for increased resistance to certain degradation pathways compared to its non-deuterated counterpart.
Key Experimental Applications and Protocols
This compound is a versatile tool in modern research, primarily used as a tracer and an internal standard.[15][16]
Quantification by Mass Spectrometry (LC-MS/GC-MS)
The most common application of this compound is as an internal standard for the precise quantification of endogenous alanine (B10760859) in biological samples.[11][15] Its identical chemical behavior ensures co-elution with the analyte, while its M+3 mass shift allows for distinct detection by the mass spectrometer.
Experimental Workflow: Alanine Quantification using this compound Internal Standard
Caption: Workflow for quantifying alanine using this compound as an internal standard.
Methodology Outline:
-
Standard Curve Preparation: Prepare a series of calibration standards containing known concentrations of unlabeled alanine and a fixed concentration of this compound.
-
Sample Preparation: Aliquot the biological sample (e.g., plasma, cell lysate) and spike with the same fixed concentration of this compound internal standard.
-
Extraction: Perform a protein precipitation and/or liquid-liquid extraction to remove interfering macromolecules. Common agents include acetonitrile (B52724) or methanol.
-
Analysis: Inject the processed sample onto an LC-MS or GC-MS system. The chromatographic method should resolve alanine from other matrix components. The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) for both unlabeled alanine and this compound.
-
Quantification: Construct the calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Determine the concentration of alanine in the biological samples by interpolating their peak area ratios from this curve.
Applications in NMR Spectroscopy
In Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration is a powerful technique for simplifying complex spectra, particularly in the structural analysis of large proteins and biomolecules.[13] While methyl group deuteration is a common strategy, using deuterated amino acids like this compound during protein expression can help in signal assignment and spectral simplification.
Logical Relationship: Deuteration for NMR Spectral Simplification
Caption: How deuteration simplifies NMR spectra for structural analysis.[13]
Metabolic Flux and Pathway Tracing
This compound serves as an effective tracer for studying metabolic pathways in vivo and in vitro.[13] By introducing the labeled amino acid, researchers can track its incorporation into other molecules, providing insights into metabolic flux and protein turnover. A key pathway where this is relevant is the glucose-alanine cycle.
Conceptual Diagram: Tracing this compound in the Glucose-Alanine Cycle
Caption: Conceptual flow of labeled alanine in the glucose-alanine cycle.
Methodology Outline:
-
Administration: Introduce this compound into the biological system (e.g., cell culture media, animal model).
-
Time Course Sampling: Collect samples at various time points.
-
Metabolite Extraction: Extract metabolites from the collected samples.
-
LC-MS Analysis: Analyze the extracts using high-resolution mass spectrometry to identify and quantify downstream metabolites that have incorporated the deuterium label (e.g., pyruvate-d3, lactate-d3).
-
Flux Calculation: Use the time-course data on isotopic enrichment in different metabolite pools to model and calculate metabolic flux rates.
Handling and Safety Precautions
This compound is generally considered non-hazardous, but standard laboratory safety practices for handling chemical powders should be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles with side protection, gloves, and a lab coat.[17]
-
Engineering Controls: Use in a well-ventilated area to avoid dust formation. If dust is generated, respiratory protection may be necessary.[17][18]
-
Handling: Avoid all unnecessary personal contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[18]
-
Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[18]
-
Storage: Keep containers securely sealed in a cool, dry place.[17][18]
References
- 1. DL-Alanine-3,3,3-d3 [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. DL -Alanine-3,3,3-d3 D 99atom 53795-94-1 [sigmaaldrich.com]
- 4. DL-Alanine (3,3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-176-1 [isotope.com]
- 5. L-Alanine (3,3,3-Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. L-Alanine-3,3,3-d3 | C3H7NO2 | CID 12205391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DL-Alanine | 302-72-7 [chemicalbook.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. DL- Alanine | 302-72-7 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]
- 10. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. carlroth.com [carlroth.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Synthesis and Purity of DL-Alanine-d3 for Scientific Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of DL-Alanine-d3, a deuterated isotopologue of the amino acid alanine (B10760859). Its primary application in scientific research is as an internal standard for mass spectrometry-based quantification of alanine and as a tracer in metabolic studies.[1][2] This document outlines the most common synthetic routes, detailed purification protocols, and analytical methodologies to ensure the high purity required for research applications.
Synthesis of this compound
The introduction of deuterium (B1214612) at the methyl position of DL-alanine can be achieved through several synthetic methodologies. The choice of method often depends on the desired scale, isotopic enrichment, and available starting materials.[1]
Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. For this compound, this involves the reaction of deuterated acetaldehyde (B116499) (acetaldehyde-d4) with ammonia (B1221849) and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[1][3][4]
Experimental Protocol: Strecker Synthesis of this compound
-
Imine Formation: In a well-ventilated fume hood, a solution of ammonium (B1175870) chloride in aqueous ammonia is cooled in an ice bath. Deuterated acetaldehyde (acetaldehyde-d4) is added dropwise to the cooled solution while stirring. The reaction mixture is stirred for a period to allow for the formation of the corresponding imine.
-
Cyanide Addition: A solution of sodium cyanide in water is then added slowly to the reaction mixture, maintaining the low temperature. This results in the formation of the α-aminonitrile, 2-amino-3,3,3-trideuteriopropanenitrile.
-
Hydrolysis: The reaction mixture is then subjected to acidic hydrolysis, typically by adding a strong acid such as hydrochloric acid and heating under reflux. This step converts the nitrile group to a carboxylic acid, yielding this compound hydrochloride.
-
Neutralization and Isolation: After hydrolysis, the reaction mixture is cooled and neutralized with a base, such as ammonium hydroxide, to a pH of approximately 6-7. This causes the precipitation of the crude this compound, which can then be isolated by filtration.
Logical Workflow for Strecker Synthesis
Caption: Strecker synthesis workflow for this compound.
Catalytic Hydrogen-Deuterium Exchange
Another common method for preparing deuterated compounds is through catalytic hydrogen-deuterium (H-D) exchange. This involves treating non-deuterated DL-alanine with a deuterium source, typically deuterium oxide (D₂O), in the presence of a catalyst.
Experimental Protocol: Catalytic H-D Exchange of DL-Alanine
-
Reaction Setup: DL-Alanine is dissolved in deuterium oxide (D₂O) in a pressure-rated reaction vessel. A heterogeneous catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), is added to the solution.[1]
-
Deuteration: The vessel is sealed and heated to an elevated temperature (e.g., 150-200°C) for a prolonged period (e.g., 24-48 hours).[5] The high temperature and pressure facilitate the exchange of the protons on the methyl group with deuterium from the solvent.
-
Work-up: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The D₂O is then removed under reduced pressure to yield the crude deuterated DL-alanine. The process may be repeated to achieve higher levels of isotopic enrichment.
Workflow for Catalytic H-D Exchange
Caption: Catalytic H-D exchange for this compound synthesis.
Purification of this compound
To achieve the high purity required for scientific applications, the crude this compound from the synthesis must undergo purification. Recrystallization is the most common and effective method.[6]
Experimental Protocol: Recrystallization of this compound
-
Dissolution: The crude this compound is dissolved in a minimal amount of hot deionized water. Gentle heating and stirring can be applied to facilitate dissolution.[7]
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The solution is then hot-filtered to remove the charcoal.[7]
-
Precipitation: A water-miscible organic solvent in which DL-alanine has low solubility, such as methanol (B129727) or ethanol, is slowly added to the hot aqueous solution until it becomes slightly turbid.[7][8]
-
Crystallization: The flask is covered and allowed to cool slowly to room temperature, and then placed in a refrigerator or ice bath to maximize crystal formation.[7]
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent mixture, and then dried under vacuum to yield pure this compound.
Purification Workflow by Recrystallization
Caption: Purification of this compound via recrystallization.
Purity Assessment
A thorough assessment of chemical, isotopic, and enantiomeric purity is critical to ensure the quality of this compound for its intended scientific use.
Chemical Purity
Chemical purity is typically determined by standard analytical techniques.
| Parameter | Method | Typical Specification | Reference |
| Identity | ¹H NMR, ¹³C NMR, IR | Conforms to structure | [9][10] |
| Assay | HPLC, Titration | ≥98% | [11][12] |
| Appearance | Visual | White crystalline solid | [6] |
| Solubility | Visual | Soluble in water | [6] |
Isotopic Purity
Isotopic purity, or isotopic enrichment, is a measure of the percentage of molecules that contain the desired number of deuterium atoms.
| Parameter | Method | Typical Specification | Reference |
| Isotopic Enrichment | Mass Spectrometry (MS) | ≥98 atom % D | [13][14] |
| Deuterium Incorporation | ²H NMR | Confirms position of deuterium | [15] |
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the mass-to-charge ratio (m/z) of the molecule, confirming the incorporation of three deuterium atoms (a mass shift of +3 compared to unlabeled alanine).[16] The relative intensities of the isotopic peaks can be used to calculate the isotopic enrichment.[15]
NMR Spectroscopy: ¹H NMR spectroscopy can be used to confirm the absence of a signal from the methyl group, indicating high levels of deuteration.[9][17] ²H NMR will show a signal corresponding to the deuterated methyl group.
Enantiomeric Purity
Since this compound is a racemic mixture, it is important to confirm the presence of both D and L enantiomers in approximately equal amounts. For applications requiring a specific enantiomer, chiral separation is necessary.
| Parameter | Method | Typical Specification | Reference |
| Enantiomeric Ratio | Chiral HPLC, Chiral GC | D/L ratio ≈ 1 | [18] |
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric composition of amino acids. The sample is either passed through a chiral stationary phase (CSP) that selectively retains one enantiomer over the other, or it is derivatized with a chiral reagent to form diastereomers that can be separated on a standard reverse-phase column.[10][19]
Experimental Protocol: Chiral HPLC Analysis of this compound
-
Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable solvent.
-
Chromatographic System: An HPLC system equipped with a chiral column (e.g., a teicoplanin-based column) and a UV or MS detector is used.
-
Mobile Phase: A typical mobile phase for the separation of underivatized amino acid enantiomers is a mixture of water, methanol, and a small amount of acid (e.g., formic acid).
-
Analysis: The sample is injected onto the column, and the retention times of the D and L enantiomers are recorded. The relative peak areas are used to determine the enantiomeric ratio.
Conclusion
The synthesis and purification of high-purity this compound are essential for its reliable use in research. The Strecker synthesis and catalytic H-D exchange are two effective methods for its preparation. Subsequent purification by recrystallization is crucial for removing chemical impurities. A comprehensive suite of analytical techniques, including NMR, MS, and chiral HPLC, must be employed to verify the chemical, isotopic, and enantiomeric purity of the final product, ensuring its suitability for demanding scientific applications such as metabolomics and pharmacokinetic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. DL-ALANINE (3,3,3-D3) () for sale [vulcanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. DL-Alanine(302-72-7) 1H NMR spectrum [chemicalbook.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 12. DL-Alanine (3,3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-176-1 [isotope.com]
- 13. DL -Alanine-3,3,3-d3 D 99atom 53795-94-1 [sigmaaldrich.com]
- 14. caymanchem.com [caymanchem.com]
- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. L-Alanine(56-41-7) 1H NMR [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Stereochemistry in Biological Systems: A Technical Guide to DL-Alanine-d3 versus L-Alanine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of biological systems, the stereochemistry of molecules plays a pivotal role in their recognition, transport, and metabolism. Alanine (B10760859), a non-essential amino acid, exists as two stereoisomers: L-alanine and D-alanine. While L-alanine is a fundamental building block of proteins and a key player in energy metabolism, D-alanine is primarily associated with bacterial cell walls, although it is also found in smaller quantities in mammals with specific physiological roles. The use of stable isotope-labeled compounds, such as deuterated alanine, has become an indispensable tool for tracing metabolic pathways and understanding pharmacokinetics. This technical guide provides an in-depth comparison of DL-Alanine-d3 (a racemic mixture of D- and L-alanine-d3) and L-Alanine-d3 in biological systems, focusing on their distinct metabolic fates, the experimental protocols to study them, and their implications in research and drug development.
Core Distinctions in Metabolism and Biological Roles
The fundamental difference in the biological processing of this compound and L-Alanine-d3 lies in the stereospecificity of mammalian enzymes and transporters. When a biological system is presented with this compound, it effectively encounters two distinct molecules, each embarking on a different metabolic journey. L-Alanine-d3 is readily recognized by transporters and enzymes that handle endogenous L-alanine, while D-Alanine-d3 is primarily metabolized by a separate, stereoselective pathway.
L-Alanine-d3: Integration into Central Carbon Metabolism
L-Alanine-d3, as the deuterated analogue of the naturally occurring L-enantiomer, is actively transported into cells and participates in central metabolic pathways.[1] Its primary role is intertwined with glucose metabolism through the Glucose-Alanine Cycle .[2][3] In this cycle, muscle and other peripheral tissues transfer amino groups and carbon skeletons to the liver for gluconeogenesis.[4] L-alanine is synthesized in muscle from pyruvate (B1213749) via transamination and transported to the liver, where it is converted back to pyruvate, which can then be used to synthesize glucose.[2]
D-Alanine-d3: The Path of Oxidative Deamination
In contrast to its L-isomer, D-Alanine-d3 is not a substrate for the enzymes of the Glucose-Alanine Cycle. Instead, its metabolism in mammals is primarily governed by the flavoenzyme D-amino acid oxidase (DAO) .[5] DAO is predominantly found in the peroxisomes of the liver and kidney and catalyzes the oxidative deamination of D-amino acids.[5] This reaction converts D-alanine to pyruvate, ammonia, and hydrogen peroxide.[6] Due to this distinct metabolic pathway, the administration of this compound will result in the production of metabolites from both the Glucose-Alanine Cycle (from the L-isomer) and DAO activity (from the D-isomer). Mammalian cells do not synthesize D-alanine; its presence is attributed to dietary intake (especially from fermented foods) and the gut microbiota.[5]
Quantitative Data Comparison
The differential metabolism of L- and D-alanine leads to distinct pharmacokinetic and metabolic flux profiles. The following tables summarize key quantitative data from studies investigating the metabolism of these enantiomers.
Table 1: Pharmacokinetic Parameters of D-Alanine in Humans Following Oral Administration [7][8][9][10][11]
| Parameter | Value (Low Dose - 1g) | Value (High Dose - 3g) |
| Peak Plasma Concentration (Cmax) | 588.4 ± 40.9 µM | Proportional increase |
| Time to Peak Concentration (Tmax) | 0.60 ± 0.06 h | Not significantly different |
| Plasma Clearance | 12.5 ± 0.3 L/h (208 ± 5 mL/min) | Not significantly different |
| Volume of Distribution | 8.3 ± 0.7 L | Not significantly different |
| Half-life (t1/2) | 0.46 ± 0.04 h | Not significantly different |
| Urinary Clearance at Peak | ~77 mL/min | Not significantly different |
| Fractional Excretion | Increased from ~14% to ~65% | Not significantly different |
Table 2: Comparative Metabolic Fate of L- and D-Alanine in Rat Liver [12]
| Parameter | L-[13C]Alanine | D-[13C]Alanine |
| Enrichment of Alanine Pool | 11% | 70% |
| Primary Metabolic Pathway | Glucose-Alanine Cycle | D-amino acid oxidase |
| Entry into TCA Cycle | Primarily via Pyruvate Carboxylase | Primarily via Pyruvate Carboxylase (after conversion to pyruvate by DAO) |
| Ratio of Pyruvate Dehydrogenase to Pyruvate Carboxylase Activity | ~28% | ~28% |
Signaling Pathways and Biological Interactions
The distinct metabolic fates of L- and D-alanine are paralleled by their differential involvement in cellular signaling.
L-Alanine and mTOR Signaling
L-alanine, along with other amino acids, can influence the mTOR (mammalian target of rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and metabolism.[13] Amino acid availability is sensed by the mTORC1 complex, and L-alanine can contribute to its activation, thereby promoting protein synthesis.[13]
D-Alanine and Neuromodulation/Metabolic Regulation
D-alanine has been shown to act as a co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor , a key receptor in excitatory neurotransmission.[5][6] This suggests a potential role for D-alanine in modulating neuronal activity. Furthermore, emerging research indicates that D-alanine can influence circadian rhythms and glucose metabolism , potentially through its effects on gluconeogenesis in the kidney.[5] There is also evidence for the specific localization of D-alanine in endocrine tissues like the pituitary and pancreas, suggesting a role in blood glucose regulation.[14]
Mandatory Visualizations
Caption: Metabolic Fate of L-Alanine-d3 via the Glucose-Alanine Cycle.
Caption: Metabolic Fate and Signaling of D-Alanine-d3.
Caption: General Experimental Workflow for Stable Isotope Tracing with Deuterated Alanine.
Experimental Protocols
Protocol 1: D-Amino Acid Oxidase (DAO) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published methods for determining DAO activity in tissue or cell lysates.[15][16][17][18]
1. Materials:
-
D-Amino Acid Oxidase Assay Buffer
-
DAAO Substrate (D-Alanine)
-
DAAO Probe (e.g., a fluorometric probe that reacts with H2O2)
-
Horseradish Peroxidase (HRP)
-
H2O2 Standard
-
96-well microplate
-
Microplate reader (fluorescence or absorbance)
-
Tissue or cell lysate samples
2. Sample Preparation:
-
Tissues: Homogenize ~10 mg of tissue in 100 µL of ice-cold DAAO Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.[17]
-
Cells: Resuspend 1-5 x 10^6 cells in 50 µL of ice-cold DAAO Assay Buffer. Homogenize and centrifuge at 10,000 x g for 5 minutes at 4°C to collect the supernatant.[17]
3. Assay Procedure:
-
Prepare a standard curve using the H2O2 standard.
-
Add 50 µL of sample (or positive control) to the wells of the 96-well plate.
-
Prepare a Reaction Mix containing DAAO Assay Buffer, DAAO Probe, HRP, and DAAO Substrate.
-
Add 50 µL of the Reaction Mix to each well.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance in a kinetic mode at 25°C for 30-60 minutes.[15]
-
Calculate the DAO activity from the rate of change in fluorescence or absorbance, using the H2O2 standard curve for quantification.
Protocol 2: Stable Isotope Tracing with L-Alanine-d3 in Cultured Mammalian Cells followed by GC-MS Analysis
This protocol outlines a general procedure for tracing the metabolism of L-Alanine-d3 in adherent mammalian cells.[19][20][21][22]
1. Materials:
-
Adherent mammalian cell line of interest
-
Culture medium deficient in L-alanine
-
L-Alanine-d3
-
Dialyzed Fetal Bovine Serum (dFBS)[20]
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (all HPLC grade)
-
Cell scrapers
-
Centrifuge tubes
-
GC-MS system
2. Cell Culture and Labeling:
-
Culture cells to ~80% confluency in standard medium.
-
Prepare the labeling medium by supplementing the L-alanine-deficient base medium with L-Alanine-d3 at the desired concentration and dFBS.
-
Remove the standard medium, wash the cells once with PBS, and add the labeling medium.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into metabolites.
3. Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cell monolayer with ice-cold PBS.
-
Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the plate and scrape the cells.[22]
-
Collect the cell extract into a centrifuge tube.
-
Perform a liquid-liquid extraction by adding chloroform and water to separate polar and nonpolar metabolites.
-
Centrifuge to separate the phases and collect the polar (aqueous) phase containing amino acids.
-
Dry the polar extract under a stream of nitrogen or using a speed vacuum.
4. Derivatization for GC-MS Analysis:
-
The polar nature of amino acids requires derivatization to increase their volatility for GC-MS analysis. A common method is silylation.
-
To the dried metabolite extract, add a derivatization agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a suitable solvent (e.g., acetonitrile).[23]
-
Heat the mixture (e.g., at 70-100°C for 1-4 hours) to complete the derivatization.
5. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable GC column and temperature gradient to separate the derivatized amino acids.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to detect the different isotopologues of alanine and its downstream metabolites.
-
Analyze the mass isotopomer distribution to determine the extent of L-Alanine-d3 incorporation and to calculate metabolic fluxes.
Conclusion
The choice between this compound and L-Alanine-d3 as a tracer is critical and depends entirely on the biological question being addressed. L-Alanine-d3 is the appropriate choice for studying the dynamics of the Glucose-Alanine Cycle, gluconeogenesis, and the integration of alanine into central carbon metabolism. In contrast, this compound offers the opportunity to simultaneously probe both L-alanine metabolism and the D-amino acid oxidative pathway. Understanding the distinct metabolic fates and signaling roles of these stereoisomers is crucial for accurate experimental design and data interpretation in metabolic research and drug development. The provided protocols and visualizations serve as a foundational guide for researchers to explore the stereochemistry-driven complexities of alanine metabolism in biological systems.
References
- 1. All You Need to Know About DL-Alanine [ahb-global.com]
- 2. Cahill cycle - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Regulation of hepatic mitochondrial oxidation by glucose-alanine cycling during starvation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d‐Alanine, a Circadian Metabolite that Regulates Glucose Metabolism and Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic analysis of D-Alanine upon oral intake in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. medrxiv.org [medrxiv.org]
- 10. Kinetic analysis of D-Alanine upon oral intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. D-Amino acids in mammalian endocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
- 16. frontiersin.org [frontiersin.org]
- 17. cohesionbio.com.cn [cohesionbio.com.cn]
- 18. worthingtonweb.com [worthingtonweb.com]
- 19. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Racemic Nature of DL-Alanine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of chirality and racemic mixtures, focusing on the isotopically labeled amino acid, DL-Alanine-d3. This document provides a comprehensive overview of its synthesis, physicochemical properties, and the analytical techniques used for its characterization, tailored for professionals in research and drug development.
Fundamentals of Chirality and Racemic Mixtures
Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers.[1] These enantiomers are chemically identical in an achiral environment but exhibit different properties in the presence of other chiral molecules, such as biological receptors or enzymes. Alanine (B10760859), with the exception of the simplest amino acid glycine, possesses a chiral center at its α-carbon, giving rise to two enantiomers: L-alanine and D-alanine.
A racemic mixture , or racemate, is a mixture containing equal amounts (50:50) of the left-handed (L) and right-handed (D) enantiomers of a chiral molecule.[2] Due to the equal and opposite rotation of plane-polarized light by the two enantiomers, a racemic mixture is optically inactive.[3] The designation "DL" or "(±)" preceding a compound's name, such as in DL-Alanine, signifies its racemic nature.[2]
The deuterium-labeled analogue, this compound, consists of an equimolar mixture of D-Alanine-d3 and L-Alanine-d3. The three hydrogen atoms on the methyl group of alanine are replaced by deuterium (B1214612) atoms. This isotopic labeling is a powerful tool in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses, without significantly altering the molecule's chemical reactivity.
Synthesis of Racemic this compound
The synthesis of racemic DL-Alanine inherently produces a 50:50 mixture of the D and L enantiomers because the starting materials and reaction conditions are achiral.[4] Two classical methods for the synthesis of racemic α-amino acids are the Strecker synthesis and the Bucherer-Bergs synthesis. To produce this compound, deuterated starting materials are used.
Strecker Synthesis
The Strecker synthesis is a two-step process that produces an α-amino acid from an aldehyde (or ketone).[5][6][7] For this compound, the synthesis would start with acetaldehyde-d4 (B137916).
Step 1: Formation of α-Aminonitrile Acetaldehyde-d4 reacts with ammonia (B1221849) and cyanide to form α-aminonitrile-d4.
Step 2: Hydrolysis The α-aminonitrile-d4 is then hydrolyzed to yield this compound.
Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is another effective method for synthesizing racemic α-amino acids, which proceeds through a hydantoin (B18101) intermediate.[8][9]
Step 1: Hydantoin Formation Acetaldehyde-d4 reacts with ammonium (B1175870) carbonate and potassium cyanide to form 5-methyl-d3-hydantoin.
Step 2: Hydrolysis The hydantoin intermediate is then hydrolyzed to produce this compound.
Physicochemical Properties
The physicochemical properties of the individual enantiomers of alanine-d3 are expected to be very similar to their non-deuterated counterparts, with minor differences arising from the increased mass of deuterium. The properties of the racemic mixture, this compound, may differ from that of the pure enantiomers, particularly in terms of melting point and solubility.
| Property | D-Alanine | L-Alanine | DL-Alanine | D-Alanine-d3 (estimated) | L-Alanine-d3 (estimated) | This compound |
| Molecular Weight ( g/mol ) | 89.09 | 89.09 | 89.09 | 92.11 | 92.11 | 92.11 |
| Melting Point (°C) | 291 (dec.)[10] | 314.5 (dec.) | ~295-300 (dec.)[10] | ~291 (dec.) | ~314.5 (dec.) | 289 (dec.) |
| Solubility in Water (g/L at 25°C) | 165[11] | 166.5[12] | 167.2[2] | ~165 | ~166.5 | Slightly lower than non-deuterated |
| pKa (carboxyl group at 25°C) | 2.31[13] | 2.34[3][14] | ~2.34 | ~2.31 | ~2.34 | ~2.34 |
| pKa (amino group at 25°C) | 9.48[15][16] | 9.69[3][14] | ~9.69 | ~9.48 | ~9.69 | ~9.69 |
Note: "dec." indicates decomposition. The properties for the deuterated enantiomers are estimated based on the data for the non-deuterated forms and the known minor effects of deuterium substitution on these properties.
Experimental Protocols
Synthesis of this compound via Strecker Synthesis
Materials:
-
Acetaldehyde-d4 (CD3CHO)
-
Ammonium chloride (NH4Cl)
-
Potassium cyanide (KCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride in water.
-
Add a solution of potassium cyanide in water to the ammonium chloride solution.
-
Cool the mixture in an ice bath and slowly add acetaldehyde-d4 with stirring.
-
Allow the reaction to proceed at room temperature overnight.
-
Acidify the reaction mixture with concentrated hydrochloric acid and reflux for several hours to hydrolyze the intermediate α-aminonitrile.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
Evaporate the solution to dryness.
-
Extract the crude this compound from the inorganic salts with hot ethanol.
-
Cool the ethanol extract to crystallize the product.
-
Filter the crystals, wash with cold ethanol and diethyl ether, and dry under vacuum.
Determination of Enantiomeric Composition by Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
Chiral stationary phase (CSP) column (e.g., Astec® CHIROBIOTIC® T).
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (HPLC grade)
-
Triethylamine (HPLC grade)
-
This compound sample
-
D-Alanine and L-Alanine standards
Procedure:
-
Prepare the mobile phase, for example, a mixture of methanol, water, acetic acid, and triethylamine. The exact composition should be optimized for the specific column used.
-
Dissolve a small amount of the this compound sample in the mobile phase.
-
Prepare standard solutions of D-Alanine and L-Alanine.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions individually to determine the retention times of the D and L enantiomers.
-
Inject the this compound sample.
-
Monitor the elution of the enantiomers using the UV or MS detector.
-
Integrate the peak areas of the D and L enantiomers in the chromatogram of the this compound sample.
-
A racemic mixture should exhibit a 1:1 peak area ratio for the two enantiomers.
Determination of Isotopic Purity by Mass Spectrometry
Instrumentation:
-
Mass Spectrometer (e.g., Electrospray Ionization-Mass Spectrometry, ESI-MS).
Reagents:
-
This compound sample
-
Solvent compatible with the mass spectrometer (e.g., methanol/water).
Procedure:
-
Prepare a dilute solution of the this compound sample in the appropriate solvent.
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of alanine-d3 (m/z ~93.1 for [M+H]+).
-
Analyze the isotopic distribution of the molecular ion peak.
-
The isotopic purity is calculated based on the relative abundance of the ion corresponding to the fully deuterated species (d3) compared to the ions corresponding to partially deuterated (d1, d2) and non-deuterated (d0) species.
Visualizations
Caption: D- and L-Alanine are non-superimposable mirror images.
Caption: Workflow for the synthesis of this compound.
Caption: Composition of the racemic mixture this compound.
Conclusion
This compound is a racemic mixture of the D and L enantiomers of alanine, where the methyl group is labeled with deuterium. Its synthesis via achiral routes, such as the Strecker or Bucherer-Bergs methods, inherently results in an equimolar mixture of both enantiomers. The physicochemical properties of the deuterated enantiomers are very similar to their non-deuterated counterparts. The characterization of this compound relies on analytical techniques that can distinguish between enantiomers, such as chiral HPLC, and confirm isotopic purity, such as mass spectrometry. Understanding the racemic nature of this compound is crucial for its proper application in research and development, particularly in fields where stereochemistry plays a critical role.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Application Note 25 â Isotope Labeling of Alanine Methyl Groups on a Deuterated Background for NMR Studies of High-Molecular-Weight Proteins [isotope.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. How can (±)-alanine be prepared by Strecker's synthesis? Write down the r.. [askfilo.com]
- 13. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 15. medschoolcoach.com [medschoolcoach.com]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physical Characteristics of Deuterated DL-Alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of deuterated DL-Alanine. Deuterium-labeled compounds are critical tools in pharmaceutical and bioanalytical research, offering unique advantages in metabolic studies, pharmacokinetic analysis, and structural biology. Understanding the physical properties of deuterated DL-Alanine is essential for its effective application.
Core Physical and Spectroscopic Properties
The substitution of hydrogen with deuterium (B1214612) results in notable changes to the physical properties of DL-Alanine, primarily due to the increased mass and altered vibrational modes of the C-D bond compared to the C-H bond.
The following table summarizes key physical properties for various deuterated and non-deuterated forms of alanine (B10760859). Data for L- and D- enantiomers are included for comparative purposes where specific data for the DL-racemic mixture is not available.
| Property | DL-Alanine (2,3,3,3-D₄) | L-Alanine-2-d | L-Alanine-d₄ | Non-Deuterated DL-Alanine | Non-Deuterated L/D-Alanine |
| Molecular Formula | C₃H₃D₄NO₂ | C₃H₆DNO₂ | C₃H₃D₄NO₂ | C₃H₇NO₂ | C₃H₇NO₂ |
| Molecular Weight | 93.12 g/mol [1][2] | 90.10 g/mol | 93.12 g/mol [2] | 89.09 g/mol | 89.09 g/mol |
| Melting/Decomposition Point | No data available | 314.5 °C (dec.) | No data available | ~295-297 °C (dec.) | L-form: ~226 °C (onset) D-form: ~232 °C (onset)[3] |
| Crystal System | No data available | No data available | No data available | Monoclinic | Orthorhombic[4] |
| Space Group | No data available | No data available | No data available | P2₁/c | P2₁2₁2₁[4] |
| Phase Transition Temp. | No data available | No data available | ~170 K (fully deuterated L-alanine)[5] | Not reported | Not reported |
| THz Absorption Peak (cm⁻¹) | 41.8 cm⁻¹[6] | No data available | 72.7 cm⁻¹ (for L-alanine-d₇)[6] | 41.8 cm⁻¹[6] | L/D-form: 74.4 & 85.7 cm⁻¹[6] |
Isotopic Effects on Physical Properties
The replacement of hydrogen with deuterium introduces significant isotopic effects that manifest in the structural and dynamic properties of alanine.
-
Vibrational Spectroscopy: Deuteration leads to observable shifts in vibrational frequencies. In Terahertz Time-Domain Spectroscopy (THz-TDS), the absorption spectra for DL-alanine show a characteristic peak at 41.8 cm⁻¹, which is distinct from the peaks observed for the L- and D-enantiomers (74.4 and 85.7 cm⁻¹).[6] This difference highlights the sensitivity of THz spectroscopy to crystal structure. For deuterated L-alanine (L-alanine-d₇), the 74.4 cm⁻¹ band shifts to 72.7 cm⁻¹, a direct consequence of the increased reduced mass.[6] These shifts are attributed to altered intermolecular vibrational modes, particularly those involving hydrogen bonds.[6][7]
-
Crystal Structure and Phase Transitions: Deuteration can alter hydrogen-bonding interactions within the crystal lattice, an observation known as the Ubbelohde effect.[5] Studies on fully deuterated L-alanine using neutron diffraction and Raman scattering have revealed significant geometric changes as a function of temperature, leading to the observation of a structural phase transition at approximately 170 K.[5] This transition is not observed in the non-deuterated form and is linked to the rearrangement of hydrogen bonds and changes in torsional vibrations of the carboxylate group.[8]
-
Thermal Stability: While specific decomposition temperatures for deuterated DL-alanine are not widely reported, thermal analysis of non-deuterated L- and D-alanine shows onset of degradation at approximately 226 °C and 232 °C, respectively.[3] The process is characterized by sublimation and complete weight loss.[3] It is expected that the stronger C-D bond would lead to a slight increase in thermal stability for the deuterated analogue.
The following diagram illustrates the cascade of effects stemming from the isotopic substitution of hydrogen with deuterium in DL-Alanine.
References
- 1. DL-Alanine (2,3,3,3-Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-1276-1 [isotope.com]
- 2. L-Alanine-d4 | C3H7NO2 | CID 12205373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. [PDF] The crystal structure of l‐alanine | Semantic Scholar [semanticscholar.org]
- 5. Structural isotopic effects in the smallest chiral amino acid: observation of a structural phase transition in fully deuterated alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. [A study of vibrational spectra of L-, D-, DL-alanine in terahertz Domain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raman and neutron scattering study of partially deuterated L-alanine: evidence of a solid-solid phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracing Amino Acid Metabolism with DL-Alanine-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of DL-Alanine-d3 as a stable isotope tracer for elucidating amino acid metabolism. This document details the underlying principles, experimental methodologies, data interpretation, and the advantages of using this deuterated tracer in metabolic research.
Introduction to Stable Isotope Tracing in Metabolism
Stable isotope tracing is a powerful technique used to follow the metabolic fate of molecules within a biological system. By introducing a compound labeled with a heavy, non-radioactive isotope, researchers can track its conversion into various downstream metabolites. This approach provides invaluable insights into the dynamics of metabolic pathways, including flux rates and nutrient utilization, which are critical in understanding both normal physiology and disease states.
Alanine (B10760859) is a key non-essential amino acid central to several metabolic processes, including the glucose-alanine cycle, gluconeogenesis, and the tricarboxylic acid (TCA) cycle.[1] Dysregulation of alanine metabolism has been implicated in various diseases, making it a crucial target for metabolic investigation. This compound, a deuterated form of alanine, serves as an effective tracer for these pathways.
The Role of this compound in Metabolic Tracing
This compound is a racemic mixture of D- and L-alanine where three hydrogen atoms on the methyl group are replaced with deuterium (B1214612). When introduced into a biological system, the deuterium label allows for the distinction between the tracer and the endogenous, unlabeled alanine pool. This enables the precise measurement of its incorporation into other metabolites, providing a quantitative measure of metabolic flux.
The primary metabolic pathways traced by this compound include:
-
Transamination and Pyruvate (B1213749) Metabolism: L-alanine is readily converted to pyruvate through the action of alanine aminotransferase (ALT). The deuterium label is retained on the methyl group of pyruvate, allowing it to be traced as it enters the TCA cycle or is used in other biosynthetic pathways.
-
Gluconeogenesis: In the liver, pyruvate derived from alanine is a major substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources. Tracing the deuterium from this compound into glucose provides a direct measure of the contribution of alanine to glucose production.[2]
-
TCA Cycle Activity: Pyruvate enters the mitochondria and is converted to acetyl-CoA, which then enters the TCA cycle. The deuterium label can be tracked through various TCA cycle intermediates, providing insights into the rate of oxidative metabolism.
D-alanine, the other component of the racemic mixture, is metabolized via D-amino acid oxidase, which also leads to the formation of pyruvate.[3] This allows for the tracing of D-alanine metabolism, which has distinct physiological roles and implications in various organisms.[4]
Advantages of Using this compound
The use of deuterated tracers like this compound offers several advantages:
-
High Sensitivity: Deuterium is not naturally abundant, leading to a low background signal and high sensitivity in detection by mass spectrometry.
-
Minimal Isotope Effect: The kinetic isotope effect for deuterium is generally small for many enzymatic reactions, meaning the labeled molecule behaves similarly to its unlabeled counterpart.
-
Versatility: Deuterium labels can be incorporated into a wide range of metabolites, allowing for the simultaneous tracing of multiple pathways.
Experimental Design and Protocols
A typical metabolic tracing experiment using this compound involves several key steps, from tracer administration to data analysis.
Experimental Workflow
The general workflow for a this compound tracing study is depicted below.
Detailed Methodologies
1. Tracer Administration:
-
In Vitro (Cell Culture):
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of this compound.
-
Incubate cells for various time points to allow for tracer uptake and metabolism.
-
-
In Vivo (Animal Models):
-
Administer this compound via intravenous infusion or bolus injection. The choice of administration route and dosing will depend on the specific research question.
-
Collect blood or tissue samples at predetermined time points.
-
2. Sample Preparation and Metabolite Extraction:
-
Rapidly quench metabolic activity, typically by flash-freezing samples in liquid nitrogen.
-
Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
-
Centrifuge the samples to pellet proteins and other cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a vacuum.
3. Mass Spectrometry Analysis:
-
Derivatize the extracted metabolites to improve their volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Alternatively, resuspend the dried extract for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
Inject the prepared sample into the GC-MS or LC-MS system.
-
Acquire data in full scan mode or by selected ion monitoring (SIM) to detect the masses of interest, including the unlabeled and deuterated forms of alanine and its downstream metabolites.
Data Analysis and Interpretation
Isotope Enrichment and Metabolic Flux Calculation
The primary data obtained from the mass spectrometer is the isotopic enrichment, which is the fraction of a metabolite pool that is labeled with the tracer. This is calculated by comparing the peak intensities of the labeled (m+3 for alanine-d3) and unlabeled (m+0) isotopologues.
Metabolic flux, or the rate of a metabolic pathway, can be calculated from the rate of change of isotopic enrichment over time. For steady-state flux analysis, the isotopic enrichment at a metabolic steady state is used in conjunction with metabolic models to calculate the relative contributions of different pathways.
Quantitative Data Summary
The following table summarizes a comparison of plasma alanine flux measured using L-[15N]-alanine and L-[3,3,3-2H3]alanine in a study on obese and healthy humans. While this study used L-Alanine-d3, the data provides a valuable reference for expected flux rates and highlights potential differences between different isotopic tracers.
| Subject Group | Tracer | Alanine Flux (μmol·kg⁻¹·min⁻¹) | Correlation (r²) with other tracer |
| Obese (Postabsorptive) | L-[15N]-alanine | ~150 | 0.93 |
| L-[3,3,3-2H3]alanine | ~350 | ||
| Obese (Hypocaloric Diet) | L-[15N]-alanine | ~125 | 0.93 |
| L-[3,3,3-2H3]alanine | ~300 | ||
| Healthy (Postabsorptive) | L-[15N]-alanine | ~200 | 0.93 |
| L-[3,3,3-2H3]alanine | ~500 | ||
| Healthy (Fed) | L-[15N]-alanine | ~300 | 0.93 |
| L-[3,3,3-2H3]alanine | ~700 |
Data adapted from a study comparing alanine flux with different tracers.[5] The study noted that while the absolute flux values differed between the two tracers, they provided equivalent information about changes in alanine kinetics under different nutritional conditions.
Visualization of Metabolic Pathways
The metabolic fate of this compound can be visualized through the central metabolic pathways.
Alanine Metabolism and Entry into the TCA Cycle
Conclusion
This compound is a versatile and powerful tracer for investigating amino acid metabolism. Its application in stable isotope tracing studies provides detailed, quantitative information on the dynamics of key metabolic pathways, including gluconeogenesis and the TCA cycle. The methodologies outlined in this guide provide a framework for researchers to design and execute robust metabolic tracing experiments, ultimately contributing to a deeper understanding of metabolic regulation in health and disease. This knowledge is paramount for the development of novel therapeutic strategies targeting metabolic disorders.
References
- 1. columbia.edu [columbia.edu]
- 2. Simultaneous determination of glucose turnover, alanine turnover, and gluconeogenesis in human using a double stable-isotope-labeled tracer infusion and gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alanine flux in obese and healthy humans as evaluated by 15N- and 2H3-labeled alanines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Utilizing DL-Alanine-d3 as a Metabolic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers have become an indispensable tool in metabolic research, allowing for the in vivo quantification of metabolic fluxes and the elucidation of complex biochemical pathways. DL-Alanine-d3 (CD₃CH(NH₂)COOH), a deuterated form of the amino acid alanine (B10760859), serves as a valuable tracer for investigating several key areas of metabolism. This technical guide provides a comprehensive overview of the fundamental principles, experimental considerations, and analytical methodologies for using this compound as a metabolic tracer.
When introduced into a biological system, this compound acts as a probe, allowing researchers to follow the metabolic fate of the alanine molecule. The primary applications for this tracer include the study of gluconeogenesis, protein synthesis, and the interconnectedness of amino acid, carbohydrate, and lipid metabolism.[1] The use of a racemic mixture (DL-alanine) allows for the simultaneous investigation of the distinct metabolic pathways of both L-alanine and D-alanine.
Core Principles of this compound Tracing
The utility of this compound as a tracer lies in the ability to distinguish it from its endogenous, non-labeled counterpart (d0-alanine) using mass spectrometry. The three deuterium (B1214612) atoms on the methyl group result in a mass shift of +3 atomic mass units, enabling precise tracking and quantification.
The central dogma of stable isotope tracing involves the introduction of the labeled compound and subsequent measurement of its incorporation into downstream metabolites or polymers. The rate of appearance of the tracer in these products provides a measure of the metabolic flux through the pathway of interest.[2]
Metabolic Fate of L-Alanine-d3
L-alanine is a non-essential amino acid that plays a pivotal role in the glucose-alanine cycle, a critical pathway for the transport of nitrogen from peripheral tissues to the liver.[3] L-Alanine-d3 will follow these endogenous pathways:
-
Transamination: In various tissues, L-alanine-d3 undergoes reversible transamination, primarily catalyzed by alanine aminotransferase (ALT), to form pyruvate-d3 and glutamate.[4] This reaction is a key link between amino acid and carbohydrate metabolism.
-
Gluconeogenesis: In the liver, the newly formed pyruvate-d3 can be a substrate for gluconeogenesis, leading to the production of deuterated glucose (glucose-d3).[5] By measuring the enrichment of deuterium in glucose, the rate of gluconeogenesis from alanine can be quantified.
-
TCA Cycle Entry: Pyruvate-d3 can also be converted to acetyl-CoA-d3 and enter the tricarboxylic acid (TCA) cycle, thus labeling various TCA cycle intermediates.
-
Protein Synthesis: L-Alanine-d3 is incorporated into newly synthesized proteins. By measuring the enrichment of this compound in protein hydrolysates over time, the fractional synthetic rate (FSR) of specific proteins or mixed protein pools can be determined.
Metabolic Fate of D-Alanine-d3
While L-amino acids are the primary building blocks of proteins in mammals, D-amino acids also have biological roles and distinct metabolic pathways. The metabolism of D-alanine is primarily governed by the enzyme D-amino acid oxidase (DAAO).[6]
-
Oxidative Deamination: DAAO, a flavoenzyme found predominantly in the peroxisomes of the kidney and liver, catalyzes the oxidative deamination of D-alanine-d3 to form imino-pyruvate-d3, ammonia, and hydrogen peroxide.[7][8]
-
Conversion to Pyruvate (B1213749): The imino-pyruvate-d3 is then non-enzymatically hydrolyzed to pyruvate-d3 and ammonia.[7] This pyruvate-d3 can then enter the same metabolic pathways as pyruvate derived from L-alanine (gluconeogenesis, TCA cycle).
Experimental Protocols
While specific protocols will vary based on the research question and model system, a common approach for in vivo human studies is the primed-constant infusion of the stable isotope tracer.
Representative Protocol: Primed-Constant Infusion of this compound in Humans
Objective: To determine whole-body alanine flux and its contribution to gluconeogenesis.
1. Subject Preparation:
- Subjects should fast overnight (10-12 hours) prior to the study.
- Two intravenous catheters are placed in opposite arms: one for tracer infusion and one for blood sampling.
2. Tracer Preparation:
- Sterile solutions of this compound are prepared in 0.9% saline.
- A priming dose is calculated to rapidly achieve isotopic steady-state in the plasma.
- A continuous infusion solution is prepared for a sustained infusion over several hours.
3. Tracer Administration:
- A bolus priming dose of this compound is administered intravenously.[9]
- Immediately following the prime, a continuous infusion of this compound is initiated and maintained at a constant rate for the duration of the study (e.g., 3-4 hours).[9]
4. Sample Collection:
- Baseline blood samples are collected before the tracer infusion begins.
- Blood samples are collected at regular intervals (e.g., every 15-30 minutes) during the continuous infusion to monitor isotopic enrichment in plasma alanine and glucose.
- For studies of protein synthesis, muscle biopsies may be taken at the beginning and end of the infusion period.
5. Sample Processing:
- Blood samples are collected in heparinized tubes and centrifuged to separate plasma.
- Plasma is stored at -80°C until analysis.
- For analysis of plasma amino acids and glucose, proteins are precipitated with an acid (e.g., perchloric acid or trichloroacetic acid) and the supernatant is collected.
- Muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C. For FSR determination, the tissue is later processed to isolate proteins, which are then hydrolyzed to their constituent amino acids.
Data Presentation: Quantitative Analysis
The analysis of isotopic enrichment in plasma and tissue samples allows for the calculation of various kinetic parameters. The following table presents representative data for whole-body alanine flux determined using a deuterated alanine tracer.
| Parameter | Value (μmol·kg⁻¹·h⁻¹) | Reference |
| Alanine Flux ([3,3,3-²H₃]-alanine) | 474 ± 41 | [10] |
Note: This data is from a study using [3,3,3-²H₃]-alanine, which is metabolically very similar to the L-enantiomer portion of this compound.
Analytical Methodology: GC-MS Analysis of this compound Enrichment
Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique for determining the isotopic enrichment of deuterated amino acids.
Protocol: GC-MS Analysis of Plasma Alanine Enrichment
1. Sample Derivatization:
- Amino acids are polar and non-volatile, requiring chemical derivatization to make them suitable for GC analysis.[11]
- A common and robust method is silylation.[11]
- Procedure:
- An aliquot of the protein-free plasma supernatant is dried under a stream of nitrogen.
- The dried sample is reconstituted in a derivatization reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).
- The mixture is heated (e.g., at 100°C for 1-4 hours) to facilitate the formation of tert-butyldimethylsilyl (TBDMS) derivatives of the amino acids.
2. GC-MS Analysis:
- The derivatized sample is injected into the GC-MS system.
- Typical GC-MS Parameters:
- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).
- Injector Temperature: 250-280°C.
- Oven Program: A temperature gradient is used to separate the amino acid derivatives (e.g., initial temperature of 100°C, ramped to 300°C).
- Carrier Gas: Helium.
- Ionization Mode: Electron Ionization (EI).
- MS Detection: Selected Ion Monitoring (SIM) is used to monitor the specific ions corresponding to the d0-alanine and d3-alanine derivatives. The mass-to-charge ratios (m/z) of characteristic fragments are monitored.
3. Calculation of Isotopic Enrichment:
- The isotopic enrichment is calculated from the relative peak areas of the ions corresponding to the labeled (d3) and unlabeled (d0) alanine.
- The mole percent excess (MPE) is a common way to express enrichment and is calculated as: MPE = [Area(d3) / (Area(d0) + Area(d3))] * 100
- Corrections for the natural abundance of heavy isotopes in the derivatizing agent and the analyte itself are necessary for accurate quantification.
Mandatory Visualizations
Signaling Pathways and Metabolic Fates
Caption: Metabolic fates of L-Alanine-d3 and D-Alanine-d3.
Experimental Workflow
Caption: General experimental workflow for a this compound tracer study.
Conclusion
This compound is a versatile and powerful tracer for the in vivo investigation of key metabolic pathways. By understanding the distinct metabolic fates of the L- and D-enantiomers and employing robust experimental and analytical protocols, researchers can gain valuable insights into gluconeogenesis, protein synthesis, and the broader landscape of intermediary metabolism. This guide provides a foundational framework for the application of this compound in metabolic research and drug development, emphasizing the importance of careful experimental design and precise analytical methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 4. Alanine transaminase - Wikipedia [en.wikipedia.org]
- 5. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 7. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Oral and intravenous tracer protocols of the indicator amino acid oxidation method provide the same estimate of the lysine requirement in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
commercial sources and availability of research-grade DL-Alanine-d3
An In-depth Technical Guide to the Commercial Sources and Availability of Research-Grade DL-Alanine-d3
For researchers, scientists, and professionals in drug development, the accessibility of high-purity, stable isotope-labeled compounds is critical for a range of applications, from metabolic studies to quantitative proteomics. This guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of research-grade this compound.
Commercial Availability and Suppliers
This compound is available from several reputable suppliers of stable isotopes and research chemicals. The compound, a racemic mixture of the D and L optical isomers of deuterated alanine (B10760859), is primarily used as an internal standard in mass spectrometry-based analyses and for metabolic research.[1][2][3] Key commercial suppliers include:
-
Sigma-Aldrich (Merck): A major supplier offering DL-Alanine-3,3,3-d3 with high isotopic purity. They provide detailed product specifications and safety documentation.[4]
-
Cambridge Isotope Laboratories, Inc. (CIL): Specializes in stable isotope-labeled compounds for various research applications, including biomolecular NMR and metabolomics.[1]
-
Cayman Chemical: Offers L-Alanine-d3 intended for use as an internal standard for the quantification of L-alanine by GC- or LC-MS.[3]
-
Santa Cruz Biotechnology, Inc. (SCBT): Provides DL-Alanine-3,3,3-d3 for proteomics research.[5]
-
Vulcanchem: Lists DL-ALANINE (3,3,3-D3) and provides information on its properties and synthesis.[2]
-
CP Lab Safety: Supplies DL-Alanine-3, 3, 3-d3 for professional manufacturing and research laboratory use.[6]
Availability may vary, and for bulk quantities, it is often necessary to contact suppliers directly to request quotes and lead times.[1]
Technical Specifications
The quality and purity of this compound are paramount for its use in sensitive analytical methods. The following tables summarize the key quantitative data for research-grade this compound available from leading suppliers.
Table 1: General Properties of DL-Alanine-3,3,3-d3
| Property | Value | Source(s) |
| Chemical Formula | CD₃CH(NH₂)CO₂H | [5][6] |
| Molecular Weight | 92.11 g/mol | [1][5][6] |
| CAS Number | 53795-94-1 | [5][6] |
| Physical Form | Solid, crystalline powder | [2][4] |
| Melting Point | ~289 °C (with decomposition) | [2][4] |
| Mass Shift | M+3 | [4] |
| Storage | Room temperature, protected from light and moisture | [1][2][6] |
Table 2: Supplier-Specific Purity and Availability
| Supplier | Product Name | Isotopic Purity | Chemical Purity | Available Quantities |
| Sigma-Aldrich | DL-Alanine-3,3,3-d3 | 99 atom % D | Quality Level 200 | 1 g |
| Cambridge Isotope Labs | L-Alanine (3,3,3-D₃, 99%) | 99% | ≥98% | 1 g |
| Cayman Chemical | L-Alanine-d₃ | ≥99% deuterated forms | Not specified | 50 mg, 100 mg, 500 mg |
| CP Lab Safety | DL-Alanine-3, 3, 3-d3 | min 98 atom% D | min 98% | 1 gram |
| Vulcanchem | DL-ALANINE (3,3,3-D3) | Not specified | Typical Purity 98% | Not specified |
Note: Purity levels and available sizes are subject to change and should be confirmed with the supplier.
Synthesis and Quality Control
The synthesis of this compound is designed to achieve high isotopic enrichment at the desired methyl position. A common synthetic route involves the condensation of deuterated acetaldehyde (B116499) with ammonium (B1175870) chloride and sodium cyanide.[2] This method facilitates the efficient incorporation of deuterium (B1214612) atoms at the beta-position.[2] The primary challenge in its synthesis is achieving high isotopic purity while maintaining the racemic DL mixture.[2]
Quality control is crucial and typically involves:
-
Mass Spectrometry (MS): To confirm the mass shift (M+3) and verify isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the position and extent of deuterium labeling and assess chemical purity.
Key Applications and Experimental Workflows
This compound is a versatile tool in modern research, primarily utilized in metabolomics, proteomics, and metabolic flux analysis.[1][2]
-
Internal Standard for Mass Spectrometry: Its most common application is as an internal standard for the accurate quantification of endogenous alanine in complex biological samples.[3] Because it co-elutes with the unlabeled analyte but is distinguishable by its mass, it can correct for variations in sample preparation and instrument response.
-
Metabolic Studies: It is used as a tracer to track the metabolic fate of alanine in various biological systems, including studies on protein synthesis rates, gluconeogenesis pathways, and amino acid transport.[2]
-
Analytical Method Development: The compound is instrumental in developing and validating robust quantitative MS and NMR-based metabolomics methods.[2]
General Workflow for using this compound as an Internal Standard
The following diagram illustrates a typical experimental workflow for quantifying endogenous alanine using this compound as an internal standard in an LC-MS experiment.
Caption: Workflow for Alanine quantification using this compound.
Conceptual Synthesis Pathway
This diagram outlines a conceptual chemical synthesis route for producing this compound.
Caption: Conceptual synthesis of this compound.
Experimental Protocol: Quantification of Alanine in Plasma
Below is a representative protocol for the quantification of alanine in human plasma using this compound as an internal standard, adapted from common metabolomics methodologies.
Objective: To determine the concentration of L-Alanine in plasma samples via LC-MS/MS.
Materials:
-
This compound (Internal Standard, IS)
-
L-Alanine (Calibration Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (ACN) with 0.1% Formic Acid (FA)
-
Water with 0.1% Formic Acid (FA)
-
LC-MS/MS System
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of L-Alanine in water.
-
Prepare a 1 mg/mL stock solution of this compound (IS) in water.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the L-Alanine stock solution with water to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, calibration standard, and a blank (water), add 10 µL of the this compound internal standard working solution (e.g., 10 µg/mL).
-
Add 200 µL of ice-cold Acetonitrile (containing 0.1% FA) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new microcentrifuge tube or HPLC vial.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA, 5% ACN with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
LC Column: Use a column suitable for polar analytes, such as a HILIC column.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would start at high organic content (e.g., 95% B) and ramp down to elute polar compounds.
-
Injection Volume: 5-10 µL.
-
MS Detection: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
-
L-Alanine transition: Q1: m/z 90.1 -> Q3: m/z 44.2
-
This compound transition: Q1: m/z 93.1 -> Q3: m/z 47.2
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (L-Alanine) and the internal standard (this compound).
-
Calculate the peak area ratio (L-Alanine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of L-Alanine in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
References
Methodological & Application
Application Notes and Protocols for Using DL-Alanine-d3 as a Metabolic Tracer in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes within cellular systems. By introducing a substrate labeled with a heavy, non-radioactive isotope, researchers can track its transformation into downstream metabolites. This technique, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a dynamic view of cellular metabolism. DL-Alanine-d3, a deuterated form of the amino acid alanine (B10760859), serves as an effective tracer for investigating central carbon metabolism, amino acid biosynthesis, and the interplay between glycolysis and the tricarboxylic acid (TCA) cycle.
Alanine is a non-essential amino acid that plays a pivotal role in cellular metabolism. It is readily synthesized from pyruvate (B1213749), a key product of glycolysis, through the action of alanine transaminase (ALT). This reversible reaction links glucose metabolism directly to amino acid metabolism. The metabolic fate of alanine is intertwined with several key pathways; it can be converted back to pyruvate to fuel the TCA cycle, contribute to gluconeogenesis, or be utilized in protein synthesis. In cancer cells, alanine metabolism is often reprogrammed to support rapid proliferation and biomass production. Tracing with this compound allows for the precise tracking of these metabolic routes.
These application notes provide a detailed protocol for utilizing this compound as a metabolic tracer in mammalian cell culture, from experimental design and execution to sample analysis and data interpretation.
Metabolic Fate of Alanine
Alanine is a central player in cellular metabolism, acting as a key link between glycolysis and the TCA cycle. The deuterated methyl group of this compound allows for the tracking of its carbon skeleton through these interconnected pathways.
Experimental Workflow
A typical stable isotope tracing experiment involves several key stages, from preparing the labeling medium to analyzing the isotopic enrichment in metabolites. Careful execution of each step is critical for obtaining high-quality and reproducible data.
Detailed Protocols
Media Preparation for Metabolic Tracing
The key to a successful stable isotope tracing experiment is the use of a labeling medium that allows for the specific introduction of the labeled substrate.[1] This requires a base medium deficient in the nutrient of interest, supplemented with the isotopically labeled analog.[1]
Materials:
-
Alanine-free Dulbecco's Modified Eagle's Medium (DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (isotopic purity >98%)
-
Sterile, cell culture grade water
-
Standard supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Reconstitute Base Medium: If using a powdered base medium, reconstitute it in sterile, cell culture grade water according to the manufacturer's instructions. Ensure the medium is completely dissolved.
-
Prepare this compound Stock Solution:
-
Calculate the amount of this compound needed to achieve the desired final concentration in your medium (a typical starting concentration is the physiological concentration of alanine, e.g., 0.4 mM).
-
Dissolve the this compound in a small volume of sterile water.
-
Sterile filter the stock solution using a 0.22 µm syringe filter.
-
-
Prepare Labeling Medium:
-
To the reconstituted alanine-free DMEM, add dFBS to the desired final concentration (e.g., 10%). The use of dialyzed FBS is crucial as standard FBS contains high concentrations of amino acids that would compete with the labeled tracer.[1][2]
-
Add any other required supplements, such as L-glutamine and antibiotics.
-
Add the sterile this compound stock solution to the supplemented base medium to achieve the final desired concentration.
-
-
Final Filtration and Storage:
-
Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.
-
Store the prepared medium at 4°C for short-term use or at -20°C for long-term storage.
-
Cell Culture and Labeling
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 70-80% confluency at the time of harvest. Culture in standard complete medium overnight to allow for cell attachment.
-
Initiate Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Time Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer into downstream metabolites. The "0" time point represents the unlabeled control.
Metabolite Quenching and Extraction
Rapidly halting all enzymatic activity is critical to accurately capture the metabolic state of the cells.[3]
Materials:
-
Liquid nitrogen
-
Ice-cold 80% methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Quench Metabolism: To rapidly stop metabolic activity, aspirate the labeling medium and immediately place the culture plate on liquid nitrogen to flash-freeze the cells.[3]
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well.[3]
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Collection:
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
LC-MS/MS Analysis
The analysis of polar metabolites is typically performed using hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer.
General LC-MS/MS Parameters:
-
Column: HILIC column
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient: A gradient from high to low organic content.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Data Acquisition: Full scan mode to detect all ions, with targeted MS/MS for identification of specific metabolites.
Data Presentation and Interpretation
The quantitative data from a this compound tracing experiment can be summarized to show the incorporation of the deuterium (B1214612) label into key downstream metabolites. The fractional contribution and isotopologue distribution provide insights into the activity of related metabolic pathways.
Table 1: Fractional Contribution and Isotopologue Distribution of d3-Alanine in Central Carbon Metabolism
| Metabolite | Isotopologue | Formula | Mass Shift | Fractional Contribution (%) at 24h |
| Alanine | M+3 | C₃H₄D₃NO₂ | +3 | 95.2 ± 1.5 |
| Pyruvate | M+3 | C₃HD₃O₃ | +3 | 68.7 ± 3.1 |
| Lactate | M+3 | C₃H₃D₃O₃ | +3 | 72.4 ± 2.8 |
| Citrate | M+2 | C₆H₆D₂O₇ | +2 | 35.1 ± 2.5 |
| α-Ketoglutarate | M+2 | C₅H₄D₂O₅ | +2 | 28.9 ± 1.9 |
| Malate | M+2 | C₄H₄D₂O₅ | +2 | 41.3 ± 3.3 |
| Aspartate | M+2 | C₄H₅D₂NO₄ | +2 | 38.6 ± 2.7 |
Data are represented as mean ± standard deviation from triplicate experiments and are hypothetical examples.
Interpretation of Data:
-
High M+3 Alanine: Indicates efficient uptake and equilibration of the tracer with the intracellular alanine pool.
-
M+3 Pyruvate and Lactate: Demonstrates the conversion of alanine to pyruvate via ALT and its subsequent reduction to lactate, reflecting active glycolysis and the Cori cycle in reverse.
-
M+2 Isotopologues in TCA Cycle Intermediates: Pyruvate-d3 enters the TCA cycle as Acetyl-CoA-d2 (after decarboxylation), leading to M+2 labeling in citrate, α-ketoglutarate, malate, and aspartate (derived from oxaloacetate). The fractional contribution to these metabolites indicates the reliance of the TCA cycle on alanine as a carbon source.
Conclusion
The use of this compound as a metabolic tracer provides a robust method for investigating the dynamics of central carbon metabolism in cell culture. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to design and execute these experiments, leading to valuable insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions. The ability to quantify the flux of alanine through key metabolic pathways makes this a powerful tool in the fields of cancer research, metabolic diseases, and drug development.
References
Application Notes: Quantitative NMR Spectroscopy using DL-Alanine-d3 as an Internal Standard
References
- 1. mdpi.com [mdpi.com]
- 2. Tools for Enhanced NMR-Based Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. emerypharma.com [emerypharma.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. DL-Alanine (3,3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-176-1 [isotope.com]
- 8. DL-ALANINE | Eurisotop [eurisotop.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Designing Drug Metabolism Studies with DL-Alanine-d3
Introduction
In drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical. Stable isotope labeling (SIL) has become an indispensable tool in these investigations, offering a safe and precise method for tracing the metabolic fate of drug candidates.[1][][3] DL-Alanine-d3, a deuterium-labeled version of the amino acid alanine (B10760859), serves as a valuable probe in specialized drug metabolism studies. The deuterium (B1214612) label allows researchers to track the molecule's journey through complex biochemical pathways using mass spectrometry, providing key insights into protein synthesis, amino acid metabolism, and drug biotransformation.[4] This document provides detailed application notes and protocols for utilizing this compound in drug metabolism research.
Key Applications
The primary application of this compound in drug metabolism is to serve as a tracer to elucidate specific biochemical pathways.[4] Its use is particularly relevant when a drug's metabolism is suspected to involve amino acid conjugation or interaction with pathways where alanine is a key substrate, such as the glucose-alanine cycle.[5][6]
Key applications include:
-
Mechanistic Studies: Investigating if a drug or its metabolite conjugates with endogenous alanine.
-
Reaction Phenotyping: Identifying specific enzymes or pathways responsible for a drug's metabolism by tracing the incorporation of the labeled alanine.
-
Metabolic Flux Analysis: Quantifying the rate of metabolic pathways involving alanine in the presence of a new chemical entity (NCE) to understand potential drug-induced metabolic shifts.[7]
-
Internal Standard: Serving as an internal standard for the quantification of endogenous alanine in biological matrices during metabolomics studies.[4][8]
Experimental Design and Workflow
A successful drug metabolism study using this compound requires careful planning, from selecting the appropriate experimental system to defining the analytical strategy. The general workflow involves selecting an in vitro or in vivo model, incubating or dosing with the test compound and this compound, collecting samples, and analyzing them via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: In Vitro Metabolic Stability with Human Liver Microsomes
This protocol is designed to assess whether a new chemical entity (NCE) undergoes metabolism that involves alanine conjugation using a subcellular fraction. Human liver microsomes are a cost-effective model rich in key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[9][10][11]
Objective: To determine if an NCE forms a conjugate with alanine by incubating the NCE and this compound with human liver microsomes and analyzing the reaction mixture for a new metabolite containing the deuterium label.
Materials:
-
This compound
-
Test Compound (NCE)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (Stopping Solution)
-
Control compounds (optional)
Procedure:
-
Preparation: Thaw HLM and other reagents on ice. Prepare a stock solution of the NCE and this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration is <0.2%).[10]
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (final concentration ~0.5 mg/mL), and this compound (e.g., 1 mM).[11] Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the NCE (final concentration typically 1-10 µM) to the pre-warmed mixture.[10] In a separate tube, initiate the reaction by adding the NADPH regenerating system. Vortex gently.
-
Time Points: Incubate at 37°C. At specified time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to stop the enzymatic reaction and precipitate proteins.
-
Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines a basic in vivo study to investigate the metabolism and distribution of a drug and its potential alanine conjugates in a living organism.[12] Using a radiolabeled or stable-isotope-labeled compound provides comprehensive data on the drug's bioavailability, tissue distribution, and elimination kinetics.[12][13]
Objective: To identify and quantify the NCE and its deuterated alanine-conjugated metabolites in plasma over time after administration to a rodent model.
Materials:
-
This compound
-
Test Compound (NCE)
-
Sprague-Dawley rats (or other appropriate species)
-
Dosing vehicle (e.g., saline, PEG400)
-
Blood collection tubes (e.g., with K2-EDTA)
-
Anesthesia (as required by institutional guidelines)
-
Bioanalytical standards for NCE and potential metabolites
Procedure:
-
Acclimation and Dosing: Acclimate animals according to institutional protocols. Prepare the dosing solution of the NCE and a separate or co-administered dose of this compound. Administer the NCE via the desired route (e.g., oral gavage, intravenous). This compound can be co-administered or given as a continuous infusion.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (typically via tail vein or saphenous vein) into anticoagulant-treated tubes.[13]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Immediately freeze the plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation extraction by adding cold acetonitrile (typically 3:1 ACN:plasma ratio) containing an internal standard.
-
Vortex and centrifuge to pellet proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to detect the parent NCE and search for the specific mass transition of the putative this compound conjugate.
Data Presentation and Analysis
Quantitative data from these studies should be presented clearly. LC-MS/MS is the analytical method of choice for these studies due to its sensitivity and specificity in detecting isotopically labeled compounds.[7][14][15]
Table 1: Example In Vitro Metabolic Stability Data
| Time (min) | NCE Concentration (µM) | Alanine-d3 Conjugate Peak Area |
| 0 | 1.00 | Not Detected |
| 15 | 0.85 | 15,400 |
| 30 | 0.68 | 32,100 |
| 60 | 0.45 | 58,900 |
| 120 | 0.21 | 85,200 |
Table 2: Example In Vivo Pharmacokinetic Parameters
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | T½ (hr) |
| NCE | 850 | 1.0 | 4500 | 3.5 |
| Alanine-d3 Conjugate | 95 | 2.0 | 750 | 5.2 |
Cmax: Maximum concentration, Tmax: Time to maximum concentration, AUC: Area under the curve, T½: Half-life.
Signaling Pathway Visualization
In drug metabolism, alanine can be involved in Phase II conjugation reactions or be linked to central carbon metabolism via the Alanine Transaminase (ALT) enzyme.[6] If a drug is suspected of interacting with this pathway, this compound can trace its influence.
References
- 1. researchgate.net [researchgate.net]
- 3. scitechnol.com [scitechnol.com]
- 4. DL-ALANINE (3,3,3-D3) () for sale [vulcanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 7. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. bioivt.com [bioivt.com]
- 14. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
- 15. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - ProQuest [proquest.com]
Application Notes: Quantitative Analysis of Protein Synthesis with DL-Alanine-d3
References
- 1. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 7. chempep.com [chempep.com]
- 8. Stable Isotope Labeled Amino Acids - Creative Peptides [creative-peptides.com]
- 9. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-proteomics.com [creative-proteomics.com]
- 11. Frontiers | Proteomics Approaches for Biomarker and Drug Target Discovery in ALS and FTD [frontiersin.org]
- 12. scbt.com [scbt.com]
Measuring Gluconeogenesis Using Deuterated Alanine: Application Notes and Protocols for Researchers
Introduction
Gluconeogenesis, the metabolic process of generating glucose from non-carbohydrate carbon substrates, is a critical pathway for maintaining blood glucose homeostasis, particularly during periods of fasting. Alanine (B10760859) is a primary gluconeogenic precursor, shuttling carbon and nitrogen from peripheral tissues, such as muscle, to the liver for glucose synthesis.[1][2] Accurately measuring the rate of gluconeogenesis from alanine is crucial for understanding metabolic regulation in health and disease, and for the development of therapeutic agents targeting metabolic disorders like type 2 diabetes.
This document provides detailed application notes and experimental protocols for measuring gluconeogenesis using deuterated alanine as a stable isotope tracer. The methodologies described are primarily based on in vivo studies utilizing continuous infusion of deuterated alanine followed by the analysis of isotopic enrichment in plasma glucose and alanine using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
The core principle of this method involves introducing a known amount of deuterated alanine (the "tracer") into the circulation. This labeled alanine mixes with the body's unlabeled alanine pool (the "tracee"). As the liver takes up alanine for gluconeogenesis, the deuterium (B1214612) label is incorporated into newly synthesized glucose molecules. By measuring the isotopic enrichment of deuterium in both plasma alanine and glucose at a metabolic steady state, researchers can calculate the rate of alanine appearance (flux) and the contribution of alanine to glucose production.[3][4][5]
Key Applications
-
Metabolic Research: Elucidating the regulation of gluconeogenesis in response to various physiological and pathological conditions.
-
Drug Development: Assessing the efficacy of therapeutic compounds designed to modulate hepatic glucose output.
-
Clinical Diagnostics: Investigating metabolic disorders characterized by dysregulated gluconeogenesis.
Experimental Protocols
This section outlines a generalized protocol for an in vivo study in humans to measure gluconeogenesis from alanine using a primed-constant infusion of deuterated alanine. This protocol is a synthesis of methodologies reported in the scientific literature and should be adapted based on specific experimental goals and institutional guidelines.
I. Subject Preparation
-
Fasting: Subjects should be studied after an overnight fast (typically 10-12 hours) to ensure a post-absorptive state where gluconeogenesis is active.
-
Catheterization: Place intravenous catheters in a forearm vein for tracer infusion and in a contralateral hand or forearm vein, which is heated to "arterialize" the venous blood, for blood sampling.
-
Baseline Blood Sampling: Collect baseline blood samples prior to the start of the tracer infusion to determine background isotopic enrichment.
II. Deuterated Alanine Tracer Infusion
-
Tracer: L-[2,3,3,3-D4]alanine is a commonly used tracer. The tracer should be sterile and pyrogen-free for human use.
-
Priming Dose: Administer a priming bolus of the deuterated alanine tracer to rapidly achieve a steady-state isotopic enrichment in the plasma alanine pool. The priming dose is calculated based on the estimated alanine pool size and distribution volume.
-
Constant Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of the deuterated alanine tracer at a known, constant rate. The infusion is typically maintained for 2 to 4 hours to ensure a metabolic and isotopic steady state.
III. Blood Sampling
-
Timing: Collect blood samples at regular intervals (e.g., every 15-30 minutes) during the last hour of the infusion period, when isotopic steady state is expected.
-
Processing: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge the blood at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
IV. Sample Preparation for GC-MS Analysis
This section details the preparation of plasma samples for the analysis of deuterium enrichment in glucose and alanine.
A. Glucose Derivatization (Pentaacetate Derivative)
-
Deproteinization: Precipitate plasma proteins by adding a suitable agent (e.g., perchloric acid) and centrifuging.
-
Isolation: Isolate glucose from the supernatant using ion-exchange chromatography.
-
Derivatization:
-
Dry the purified glucose sample under a stream of nitrogen.
-
Add acetic anhydride (B1165640) and pyridine (B92270) to the dried sample.
-
Heat the mixture at 60°C for 30 minutes to form the glucose pentaacetate derivative.[6]
-
Dry the sample again and reconstitute in a solvent suitable for GC-MS injection (e.g., ethyl acetate).
-
B. Alanine Derivatization (TBDMS Derivative)
-
Deproteinization and Isolation: Similar to glucose, deproteinize the plasma sample and isolate the amino acid fraction.
-
Derivatization:
V. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.
-
Gas Chromatography:
-
Column: A capillary column suitable for the separation of sugar or amino acid derivatives (e.g., DB-5).[8][9]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An appropriate temperature gradient is used to separate the derivatized analytes. For example, for glucose pentaacetate, the program might start at a lower temperature and ramp up to a final temperature to ensure good peak separation.[9]
-
-
Mass Spectrometry:
-
Ionization: Electron impact (EI) ionization is commonly used.[8]
-
Analysis Mode: Selected Ion Monitoring (SIM) is used to monitor the specific mass-to-charge ratio (m/z) ions corresponding to the labeled and unlabeled derivatives of glucose and alanine.
-
VI. Calculations
-
Isotopic Enrichment: Determine the isotopic enrichment of deuterium in plasma glucose and alanine from the measured ion intensities.
-
Alanine Rate of Appearance (Ra):
-
Alanine Ra (µmol/kg/min) = Tracer infusion rate (µmol/kg/min) / Plasma alanine enrichment
-
-
Fractional Contribution of Alanine to Gluconeogenesis:
-
This calculation is more complex and requires modeling of the isotopic data, taking into account factors like isotopic exchange in the Krebs cycle.
-
Data Presentation
The following tables summarize representative quantitative data from studies that have used labeled alanine to measure gluconeogenesis.
Table 1: Alanine Kinetics and Contribution to Gluconeogenesis in Humans.
| Subject Group | Tracer Used | Alanine Flux (µmol/kg/min) | Contribution of Alanine to Glucose Production (%) | Reference |
| Normal Adults | L-[1,2,3-13C3]alanine | 6.2 | ~0.42 (basal) | [4] |
| Diabetic Adults | L-[1,2,3-13C3]alanine | - | - | [4] |
| Term Neonates (AGA) | [2,3-13C2]alanine | 16.6 ± 1.3 | 9.3 ± 2.3 | [3] |
| Term Neonates (SGA) | [2,3-13C2]alanine | 15.3 ± 0.7 | 12.9 ± 2.4 | [3] |
AGA: Appropriate-for-Gestational Age; SGA: Small-for-Gestational Age.
Table 2: Effects of Alanine Infusion on Gluconeogenesis in Rats.
| Condition | Tracer Used | Parameter Measured | Result | Reference |
| 48h-starved | [14C]alanine | 14C incorporation into blood glucose | Increased 2.3-fold with alanine infusion | [10] |
| 48h-starved | [14C]lactate | 14C incorporation into blood glucose | Increased 1.7-fold with alanine infusion | [10] |
Visualizations
Biochemical Pathway: Gluconeogenesis from Alanine
The following diagram illustrates the conversion of deuterated alanine to glucose in the liver, highlighting the key steps where the deuterium label is incorporated.
Caption: Gluconeogenic pathway from deuterated alanine.
Experimental Workflow
This diagram outlines the major steps in a typical in vivo experiment to measure gluconeogenesis using deuterated alanine.
Caption: Experimental workflow for measuring gluconeogenesis.
References
- 1. Tracking the carbons supplying gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct measurement of gluconeogenesis from [2,3]13C2]alanine in the human neonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of glucose turnover, alanine turnover, and gluconeogenesis in human using a double stable-isotope-labeled tracer infusion and gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Fluxome analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of L-alanine infusion on gluconeogenesis and ketogenesis in the rat in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Secrets: DL-Alanine-d3 in Proteomics and Metabolomics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, understanding the dynamic interplay of proteins and metabolites is paramount. Stable isotope-labeled compounds have emerged as indispensable tools in this quest, offering a window into the complex machinery of life. Among these, DL-Alanine-d3, a deuterated form of the amino acid alanine (B10760859), has proven to be a versatile and powerful probe for researchers in proteomics and metabolomics. Its unique properties allow for precise quantification of metabolic flux and protein turnover, providing critical insights for disease research and drug development.
This document provides detailed application notes and experimental protocols for the utilization of this compound in key research areas, including its use as an internal standard for quantitative mass spectrometry, its application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for proteomics, and its role as a tracer in metabolic flux analysis.
Quantitative Metabolomics: this compound as an Internal Standard
One of the primary applications of this compound is as an internal standard for the accurate quantification of endogenous alanine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The principle of this method, known as stable isotope dilution, relies on the addition of a known amount of the labeled standard to the sample at the beginning of the workflow. Since this compound is chemically identical to natural alanine but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1] By comparing the signal intensity of the endogenous analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.
Quantitative Data Presentation
The following table summarizes representative quantitative data from a hypothetical experiment quantifying alanine concentrations in human plasma samples using this compound as an internal standard.
| Sample ID | Endogenous Alanine Peak Area | This compound Peak Area | Calculated Alanine Concentration (µM) |
| Control 1 | 1.25E+06 | 2.52E+06 | 248.0 |
| Control 2 | 1.31E+06 | 2.55E+06 | 256.9 |
| Treated 1 | 1.88E+06 | 2.51E+06 | 374.5 |
| Treated 2 | 1.95E+06 | 2.53E+06 | 385.4 |
This data is for illustrative purposes only.
Experimental Protocol: Quantification of Alanine in Plasma
1. Materials:
-
This compound
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation: a. Thaw frozen plasma samples on ice. b. Prepare a stock solution of this compound in water at a concentration of 1 mg/mL. c. Prepare a working internal standard solution by diluting the stock solution to 10 µg/mL in water. The final concentration in the sample should be optimized based on the expected endogenous alanine levels. d. In a microcentrifuge tube, add 50 µL of plasma. e. Add 10 µL of the this compound working solution. f. Add 200 µL of ice-cold acetonitrile to precipitate proteins. g. Vortex for 30 seconds and incubate at -20°C for 20 minutes. h. Centrifuge at 14,000 x g for 10 minutes at 4°C. i. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. j. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: A suitable HILIC or reversed-phase C18 column.
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: A linear gradient appropriate for separating alanine. For example, starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL b. Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
- Alanine (Endogenous): Precursor ion (m/z) 90.0, Product ion (m/z) 44.1
- This compound (Internal Standard): Precursor ion (m/z) 93.0, Product ion (m/z) 46.1
- Optimize collision energy and other source parameters for maximum signal intensity.
4. Data Analysis: a. Integrate the peak areas for both the endogenous alanine and the this compound internal standard. b. Calculate the ratio of the peak area of endogenous alanine to the peak area of this compound. c. Generate a calibration curve using known concentrations of unlabeled alanine spiked with a constant concentration of this compound. d. Determine the concentration of alanine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for the relative quantification of proteins between different cell populations.[2][3] In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural amino acids, while another is grown in a "heavy" medium where one or more essential amino acids are replaced with their stable isotope-labeled counterparts.[2][4] Although arginine and lysine (B10760008) are most commonly used, deuterated amino acids like this compound can also be employed, particularly in organisms where arginine-to-proline conversion is a concern. After several cell doublings, the heavy amino acid is fully incorporated into the proteome.[4] The cell populations can then be subjected to different experimental conditions, and their proteomes are mixed, digested, and analyzed by LC-MS/MS. The mass difference between the light and heavy peptides allows for their simultaneous detection and the accurate determination of their relative abundance.[2]
Quantitative Data Presentation
The following table illustrates hypothetical SILAC data for a protein of interest, showing the change in its expression level upon drug treatment.
| Protein ID | Peptide Sequence | Light Peak Area (Control) | Heavy Peak Area (Treated) | Heavy/Light Ratio |
| P12345 | VITALAPAGETIK | 1.50E+05 | 4.50E+05 | 3.00 |
| P12345 | ALANINEPEPTIDER | 2.10E+05 | 6.10E+05 | 2.90 |
| Q67890 | ANOTHERPEPTIDEK | 3.20E+05 | 3.15E+05 | 0.98 |
This data is for illustrative purposes only.
Experimental Protocol: SILAC using Deuterated Alanine
1. Materials:
-
Cell line of interest
-
SILAC-grade cell culture medium deficient in alanine
-
L-Alanine (light)
-
This compound (heavy)
-
Dialyzed fetal bovine serum (dFBS)
-
Standard cell culture reagents and equipment
-
LC-MS/MS system
2. Cell Culture and Labeling: a. Culture cells in the alanine-deficient medium supplemented with "light" L-Alanine and 10% dFBS for at least five cell doublings to ensure complete washout of endogenous alanine. This is the "light" cell population. b. In parallel, culture another population of cells in the same medium but supplemented with "heavy" this compound and 10% dFBS for at least five cell doublings to achieve complete incorporation of the labeled amino acid. This is the "heavy" cell population. c. Monitor the incorporation efficiency by analyzing a small aliquot of protein extract by mass spectrometry.
3. Experimental Treatment and Sample Preparation: a. Once labeling is complete, treat the "heavy" cell population with the experimental condition (e.g., drug treatment), while the "light" population serves as the control. b. Harvest both cell populations and lyse them in a suitable lysis buffer containing protease inhibitors. c. Determine the protein concentration of each lysate using a standard protein assay. d. Mix equal amounts of protein from the "light" and "heavy" lysates.
4. Protein Digestion and LC-MS/MS Analysis: a. Perform in-solution or in-gel digestion of the mixed protein sample using trypsin or another suitable protease. b. Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS/MS fragmentation spectra.
5. Data Analysis: a. Use a SILAC-aware proteomics software package (e.g., MaxQuant, Proteome Discoverer) to analyze the raw data. b. The software will identify peptides and quantify the intensity of the "light" and "heavy" isotopic pairs. c. The ratio of the heavy to light peak intensities for each peptide provides a measure of the relative abundance of the corresponding protein between the two experimental conditions.
Metabolic Flux Analysis: Tracing Alanine Metabolism with this compound
This compound can be used as a tracer to investigate the dynamics of alanine metabolism and its contribution to various metabolic pathways. By introducing the labeled alanine into a biological system (e.g., cell culture or in vivo), researchers can track the incorporation of the deuterium (B1214612) label into downstream metabolites using mass spectrometry or NMR spectroscopy. This approach, known as metabolic flux analysis, provides valuable information about the rates of metabolic reactions and the interconnectivity of different pathways. A key pathway where alanine plays a central role is the glucose-alanine cycle.[5][6][7][8][9]
The Glucose-Alanine Cycle
The glucose-alanine cycle is a crucial metabolic pathway for the transport of nitrogen from peripheral tissues, such as muscle, to the liver for urea (B33335) synthesis, and for the recycling of carbon skeletons for gluconeogenesis.[5][7][8][9] During periods of fasting or exercise, muscle protein is broken down, and the amino groups are transferred to pyruvate (B1213749) to form alanine. Alanine is then released into the bloodstream and transported to the liver. In the liver, alanine is converted back to pyruvate, which can be used to synthesize new glucose (gluconeogenesis). The amino group is transferred to alpha-ketoglutarate (B1197944) to form glutamate, which then enters the urea cycle. The newly synthesized glucose is released into the circulation and can be taken up by the muscle for energy.
Experimental Protocol: Tracing Alanine Metabolism in Cell Culture
1. Materials:
-
Cell line of interest
-
Culture medium
-
This compound
-
LC-MS/MS or NMR spectrometer
2. Cell Culture and Labeling: a. Culture cells to a desired confluency. b. Replace the standard culture medium with a medium containing a known concentration of this compound. c. At various time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells and quench their metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).
3. Metabolite Extraction: a. Extract metabolites from the cell pellets using a suitable extraction solvent (e.g., 80% methanol). b. Separate the soluble metabolite fraction from the insoluble cell debris by centrifugation.
4. Analysis of Labeled Metabolites: a. LC-MS/MS Analysis:
- Analyze the metabolite extracts by LC-MS/MS to identify and quantify the deuterated forms of downstream metabolites (e.g., pyruvate, lactate, glutamate, TCA cycle intermediates).
- Develop MRM methods for each metabolite of interest and its expected deuterated isotopologues. b. NMR Spectroscopy:
- Analyze the metabolite extracts by 1H or 13C NMR spectroscopy.[10]
- The presence of deuterium will alter the NMR spectrum of labeled metabolites, allowing for their identification and quantification.
5. Data Analysis and Flux Calculation: a. Determine the fractional labeling of each metabolite at each time point. b. Use metabolic modeling software to fit the labeling data to a metabolic network model. c. The software will then calculate the metabolic fluxes through the relevant pathways.
By employing these sophisticated techniques with this compound, researchers can gain a deeper understanding of cellular metabolism and proteomics, paving the way for new diagnostic and therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 7. Glucose-Alanine Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cahill cycle - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Real‐Time NMR Spectroscopy for Studying Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of DL-Alanine-d3 using Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note
This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of DL-Alanine-d3 in biological matrices, particularly plasma, using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a stable isotope-labeled form of the amino acid alanine (B10760859), is a critical internal standard for accurately quantifying its unlabeled counterpart in various research and clinical settings. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for amino acid analysis.
Introduction
Alanine is a non-essential amino acid central to numerous metabolic processes, including gluconeogenesis and the glucose-alanine cycle.[1][2] The accurate quantification of alanine enantiomers (D- and L-forms) is crucial for understanding their distinct physiological and pathological roles. Stable isotope-labeled internal standards, such as this compound, are essential for gold-standard quantitative LC-MS/MS analysis, as they effectively correct for variability in sample preparation and matrix effects. This note details a chiral LC-MS/MS method for the simultaneous separation and quantification of D-Alanine-d3 and L-Alanine-d3.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in a biological matrix like plasma involves sample preparation, LC separation, and MS/MS detection and quantification. A generalized workflow is depicted below.
Figure 1: General experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Experimental Protocols
Sample Preparation (from Plasma)
This protocol is designed for the extraction of this compound from plasma samples.
Materials:
-
Plasma samples
-
This compound standard solution
-
Acetonitrile (B52724) (ACN), LC-MS grade, ice-cold
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
Nitrogen evaporator (optional)
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
For calibration standards, spike blank plasma with known concentrations of this compound. For quality control (QC) samples, use pre-spiked plasma.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix the samples for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Method
This method is for the chiral separation of D- and L-Alanine-d3.
| Parameter | Recommended Conditions |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | Chiral Stationary Phase (CSP) column, e.g., CROWNPAK CR-I(+) (3 mm I.D. × 150 mm, 5 µm) or similar.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase B (e.g., 80%), then apply a gradient to elute the analytes. A typical gradient could be a linear decrease to 20% B over 10 minutes, followed by a re-equilibration step. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
Mass Spectrometry Method
This method utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument. |
| MRM Transitions | See Table 1 below. |
Table 1: MRM Transitions for Alanine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| L-Alanine | 90.1 | 44.2 | 50 | 15 |
| D-Alanine | 90.1 | 44.2 | 50 | 15 |
| L-Alanine-d3 | 93.1 | 46.2 | 50 | 15 |
| D-Alanine-d3 | 93.1 | 46.2 | 50 | 15 |
Note: The collision energy should be optimized for the specific instrument used. A typical approach is to perform a collision energy ramp to find the value that yields the highest product ion intensity.[4]
Data Presentation
The following tables summarize representative quantitative data for an LC-MS/MS method for amino acid analysis. These values should be established and validated for each specific laboratory and application.
Table 2: Calibration Curve and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| L-Alanine-d3 | 1 - 1000 | > 0.995 | 0.5 | 1 |
| D-Alanine-d3 | 1 - 1000 | > 0.995 | 0.5 | 1 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on signal-to-noise ratios of 3 and 10, respectively, or based on the standard deviation of the response and the slope of the calibration curve.[5][6][7]
Table 3: Accuracy and Precision (Representative Data)
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| L-Alanine-d3 | Low | 5 | 98.5 | 4.2 |
| Mid | 50 | 101.2 | 3.1 | |
| High | 500 | 99.8 | 2.5 | |
| D-Alanine-d3 | Low | 5 | 99.1 | 4.5 |
| Mid | 50 | 100.5 | 3.5 | |
| High | 500 | 100.1 | 2.8 |
Alanine Metabolism Signaling Pathway
Alanine plays a key role in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver and is a significant pathway for gluconeogenesis.[1][2]
Figure 2: The Glucose-Alanine Cycle.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantitative analysis of this compound. The use of a chiral stationary phase allows for the accurate differentiation of the D and L enantiomers. This method is suitable for various applications in metabolic research, clinical diagnostics, and drug development where the precise measurement of alanine and its stable isotopes is required.
References
- 1. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 2. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 7. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Application Note: Quantitative Analysis of DL-Alanine-d3 via Gas Chromatography-Mass Spectrometry (GC-MS)
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of DL-Alanine-d3 using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of amino acids, a derivatization step is essential to facilitate analysis by GC-MS.[1][2][3][4] This protocol focuses on the use of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for derivatization, which has been shown to provide excellent sensitivity and reproducibility for the analysis of alanine (B10760859) and its deuterated isotopologues.[5][6] The method described herein is suitable for the accurate quantification of this compound in various biological matrices, where it is commonly employed as an internal standard for metabolic research and pharmacokinetic studies.
Introduction
Alanine is a central amino acid in metabolism, and its isotopologues, such as this compound, are invaluable tools in metabolic research, particularly in studies involving protein kinetics and amino acid metabolism.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of amino acids necessitate a chemical derivatization step prior to GC-MS analysis.[1][3][4] This process converts the polar functional groups into less polar, more volatile derivatives, enabling their successful separation and detection.
Several derivatization reagents are available for amino acid analysis. Silylation reagents, such as MTBSTFA, are widely used and form tert-butyldimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture compared to other silylating agents like BSTFA.[3] Recent studies have highlighted that the MTBSTFA derivative of alanine exhibits a better linear regression fit, higher sensitivity, and greater reproducibility compared to other derivatization methods, making it a preferred choice for quantitative applications.[5][6]
This application note provides a detailed protocol for the derivatization of this compound with MTBSTFA and its subsequent analysis by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) (Sigma-Aldrich or equivalent)
-
Pyridine (B92270) (anhydrous)
-
Acetonitrile (GC grade)
-
Methanol (HPLC grade)
-
Nitrogen gas (high purity)
-
Sample vials (2 mL, amber, with PTFE-lined caps)
Sample Preparation and Derivatization
-
Standard Preparation : Prepare a stock solution of this compound in 0.1 N HCl. From this stock, create a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Aliquoting : Pipette a 50 µL aliquot of each standard or sample into a clean sample vial.
-
Drying : Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or with gentle heating (e.g., 40-50°C). It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.[3]
-
Derivatization :
-
Cooling and Analysis : Allow the vial to cool to room temperature before injecting a 1 µL aliquot into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters are provided as a guideline and may require optimization for specific instruments.
Gas Chromatograph (GC)
| Parameter | Setting |
| Column | 5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5, DB-5MS), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes. |
Mass Spectrometer (MS)
| Parameter | Setting |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined from the mass spectrum of the derivatized this compound. Characteristic fragments should be selected for quantification and confirmation. |
Data Presentation
Quantitative Performance
The following table summarizes the expected quantitative performance of the method. The data is representative and should be validated for each specific application.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Precision (RSD%) | < 15% |
| Accuracy | 85-115% |
Good regression curves with correlation coefficients over 0.998 have been reported for similar amino acid analyses.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Derivatization Reaction
The following diagram illustrates the chemical reaction during the derivatization of alanine with MTBSTFA.
Caption: Derivatization of alanine with MTBSTFA.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of this compound by GC-MS. The described method, utilizing MTBSTFA for derivatization, offers high sensitivity, specificity, and reproducibility. The detailed experimental procedures and instrument parameters serve as a valuable resource for researchers and scientists in the fields of metabolomics and drug development, enabling the accurate quantification of this important isotopic tracer in various biological matrices.
References
- 1. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Incorporating DL-Alanine-d3 in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics. Traditionally, SILAC employs essential amino acids labeled with stable isotopes (e.g., ¹³C, ¹⁵N) to achieve complete incorporation into the proteome. The use of a non-essential, deuterated amino acid such as DL-Alanine-d3 presents unique challenges and opportunities. Alanine's role in central carbon metabolism makes it an interesting probe for studying metabolic pathways and protein turnover. However, its non-essential nature and the use of deuterium (B1214612) require special considerations in experimental design and data analysis.
These application notes provide a detailed guide for researchers aiming to incorporate this compound into their SILAC experiments, addressing the key challenges and offering protocols for successful implementation.
Key Considerations and Challenges
Incorporating this compound into a SILAC workflow requires careful consideration of the following factors:
-
Alanine (B10760859) Metabolism: Alanine is a non-essential amino acid, meaning most cell lines can synthesize it de novo from pyruvate (B1213749). This can lead to incomplete labeling of the proteome as the cells will utilize both the labeled alanine from the medium and unlabeled, endogenously synthesized alanine.
-
DL-Alanine Metabolism: The use of a racemic mixture of DL-Alanine introduces another layer of complexity. While L-alanine is readily incorporated into proteins, D-alanine is generally not. Mammalian cells possess the enzyme D-amino acid oxidase (DAAO) which degrades D-amino acids. The activity of DAAO varies significantly between different cell lines and tissues.
-
Deuterium Isotope Effect: Deuterium labeling can cause a chromatographic shift, where deuterated peptides elute slightly earlier than their non-deuterated counterparts during reverse-phase liquid chromatography. This can complicate data analysis and requires specialized software settings for accurate quantification.
-
Incomplete Labeling: Due to endogenous synthesis, achieving >95% incorporation of this compound is challenging. This can impact the accuracy of protein quantification.
Strategies for Successful this compound SILAC
To overcome the challenges associated with using this compound, the following strategies are recommended:
-
Cell Line Selection:
-
Alanine Auxotrophs: The ideal cell line would be auxotrophic for alanine, meaning it cannot synthesize its own alanine and would be entirely dependent on the SILAC medium for this amino acid. While naturally occurring mammalian alanine auxotrophs are not common, it may be possible to engineer cell lines with this characteristic.
-
Low D-amino Acid Oxidase (DAAO) Activity: Select cell lines with low or negligible DAAO activity to prevent the degradation of the D-Alanine-d3 isomer. This will increase the bioavailability of the L-Alanine-d3 for incorporation. A preliminary screen of DAAO activity in candidate cell lines is highly recommended.
-
-
Media Optimization:
-
Depletion of Alanine Precursors: To maximize the uptake and incorporation of exogenous this compound, the SILAC medium should be formulated to be low in precursors for alanine synthesis, such as pyruvate and glutamate.
-
High Concentration of this compound: Using a higher concentration of this compound in the medium can help to outcompete the endogenous synthesis. However, this should be optimized to avoid any potential toxicity.
-
-
Data Analysis:
-
Chromatographic Shift Correction: Utilize mass spectrometry data analysis software that can account for the retention time shift of deuterated peptides. Most modern proteomics software packages have settings to accommodate this.
-
Label-Swap Replicates: Performing label-swap experiments, where the "heavy" and "light" labels are reversed in a replicate experiment, can help to identify and correct for systematic errors arising from incomplete labeling and other experimental variations.
-
Experimental Protocols
Cell Line Screening for D-Amino Acid Oxidase (DAAO) Activity
Objective: To select a cell line with low DAAO activity for use in this compound SILAC experiments.
Materials:
-
Candidate cell lines
-
Standard cell culture medium
-
D-Alanine
-
Pyruvate assay kit
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
Protocol:
-
Culture candidate cell lines in their standard growth medium.
-
In parallel, culture the same cell lines in a medium supplemented with a known concentration of D-Alanine (e.g., 1 mM) for 24-48 hours.
-
Harvest the cells and prepare cell lysates.
-
Measure the protein concentration of each lysate.
-
Measure the concentration of pyruvate in the cell lysates using a commercial pyruvate assay kit. An increase in pyruvate concentration in the D-Alanine treated cells compared to the control cells indicates DAAO activity.
-
Select the cell line with the lowest increase in pyruvate for your SILAC experiments.
SILAC Labeling with this compound
Objective: To metabolically label proteins in two cell populations with "light" (unlabeled) DL-Alanine and "heavy" (deuterated) this compound.
Materials:
-
Selected cell line with low DAAO activity
-
SILAC DMEM or RPMI 1640 medium deficient in L-Alanine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" DL-Alanine
-
"Heavy" this compound (CD₃CH(NH₂)COOH)
-
Standard cell culture reagents and consumables
Protocol:
-
Media Preparation:
-
Prepare "Light" SILAC medium by supplementing the alanine-deficient base medium with "light" DL-Alanine to a final concentration of 0.4 mM. Add dFBS to a final concentration of 10%.
-
Prepare "Heavy" SILAC medium by supplementing the alanine-deficient base medium with "heavy" this compound to a final concentration of 0.4 mM. Add dFBS to a final concentration of 10%.
-
-
Cell Adaptation:
-
Culture the selected cell line in the "Light" and "Heavy" SILAC media for at least 6-8 cell doublings to ensure maximal incorporation of the labeled amino acid.
-
Monitor cell growth and morphology to ensure that the SILAC media do not have adverse effects on cell health.
-
-
Experimental Treatment:
-
After the adaptation phase, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).
-
-
Cell Harvesting and Lysis:
-
Harvest the "light" and "heavy" cell populations separately.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Quantify the protein concentration of the "light" and "heavy" lysates.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion and Mass Spectrometry
Objective: To prepare the mixed protein sample for mass spectrometry analysis.
Protocol:
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the mixed protein sample using trypsin.
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Ensure that the data acquisition method is set to acquire high-resolution MS1 spectra to accurately measure the mass difference between the light and heavy peptide pairs.
-
Data Analysis
Objective: To identify and quantify proteins from the SILAC experiment.
Protocol:
-
Database Search:
-
Use a proteomics data analysis software package (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a protein sequence database.
-
-
SILAC Quantification:
-
Configure the software to perform SILAC quantification, specifying DL-Alanine and this compound as the light and heavy labels.
-
Crucially, enable the software's feature to account for retention time shifts between light and heavy peptides.
-
-
Data Interpretation:
-
The software will generate a list of identified proteins with their corresponding heavy-to-light (H/L) ratios, representing the relative abundance change between the two experimental conditions.
-
Data Presentation
Table 1: Quantitative Data Summary for a Hypothetical this compound SILAC Experiment. This table illustrates how to present the quantitative results from a this compound SILAC experiment. The H/L ratio indicates the change in protein abundance in the "heavy" labeled sample relative to the "light" labeled sample.
| Protein Accession | Gene Name | Protein Name | H/L Ratio | p-value | Number of Peptides |
| P04049 | ALDOA | Fructose-bisphosphate aldolase (B8822740) A | 1.98 | 0.001 | 15 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.89 | 25 |
| P02768 | ALB | Serum albumin | 0.53 | 0.005 | 32 |
| P12345 | XYZ | Hypothetical protein XYZ | 3.15 | <0.001 | 8 |
Visualizations
Experimental Workflow
Caption: Workflow for SILAC using this compound.
Alanine Metabolic Pathway
Caption: Metabolic fate of this compound in mammalian cells.
Conclusion
The incorporation of this compound in SILAC experiments is a novel approach that, while challenging, offers the potential for new insights into cellular metabolism and protein dynamics. Success with this method hinges on careful experimental design, particularly in the selection of appropriate cell lines and optimization of cell culture conditions. By following the protocols and strategies outlined in these application notes, researchers can navigate the complexities of using a non-essential, deuterated amino acid and generate reliable quantitative proteomics data.
Troubleshooting & Optimization
Technical Support Center: Optimizing DL-Alanine-d3 for Metabolic Labeling
Welcome to the technical support center for optimizing DL-Alanine-d3 concentration in metabolic labeling experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in metabolic labeling?
A1: this compound is a stable isotope-labeled version of the amino acid alanine (B10760859). It contains deuterium (B1214612) (d3), a heavy isotope of hydrogen, making it distinguishable from its naturally occurring, "light" counterpart by mass spectrometry. It is used as a tracer to track the metabolic fate of alanine in various biochemical pathways, helping to elucidate metabolic fluxes and understand cellular metabolism.
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: The optimal concentration can vary significantly between cell lines and experimental goals. A common starting point is to match the L-alanine concentration found in standard culture media, which is often around 0.1 mM. However, concentrations in commercially available stable isotope-labeled amino acid mixes can range from 0.5 mM to 2.5 mM.[1] A dose-response experiment is crucial to determine the ideal concentration for your specific system.
Q3: Is this compound toxic to cells?
A3: DL-Alanine is a racemic mixture of D-alanine and L-alanine. While L-alanine is a standard component of culture media, high concentrations of D-alanine can exhibit cytotoxicity. For example, in one study, D-alanine showed concentration-dependent toxicity in HeLa and MCF-7 cell lines.[2] It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time depends on the metabolic rate of your cells and the specific pathway being investigated. For many cell lines, significant incorporation can be observed within 24 to 48 hours. A time-course experiment is recommended to determine the optimal labeling duration.
Q5: What is "metabolic scrambling" and how can it affect my results?
A5: Metabolic scrambling occurs when the isotopic label from your tracer (this compound) is incorporated into other, unintended molecules through interconnected metabolic pathways. This can complicate data analysis. Understanding the metabolic network of alanine can help anticipate and interpret these findings.
Troubleshooting Guide
This guide addresses common issues encountered during this compound metabolic labeling experiments.
| Symptom / Issue | Possible Cause | Recommended Solution |
| Low Isotopic Enrichment | 1. Suboptimal this compound Concentration: The concentration may be too low for efficient uptake and incorporation. 2. Insufficient Incubation Time: The labeling duration may not be long enough for the label to be incorporated to a detectable level. 3. High Endogenous Alanine Pools: Large intracellular pools of unlabeled alanine can dilute the labeled tracer. | 1. Perform a Dose-Response Experiment: Test a range of concentrations (e.g., 0.1 mM to 2.0 mM) to find the optimal concentration that maximizes incorporation without causing toxicity. 2. Conduct a Time-Course Experiment: Harvest cells at different time points (e.g., 6, 12, 24, 48 hours) to determine the incubation time needed to reach a steady state of labeling. 3. Pre-culture in Alanine-Free Medium: If possible, briefly culture cells in a medium lacking alanine before adding the this compound to deplete endogenous pools. |
| Cell Death or Reduced Viability | 1. Cytotoxicity of D-Alanine: The D-isomer in the DL-alanine mixture can be toxic at high concentrations.[2] 2. Nutrient Depletion: High concentrations of a single amino acid can sometimes interfere with the transport of other essential amino acids. | 1. Perform a Cytotoxicity Assay: Determine the IC50 value of this compound for your specific cell line and use a concentration well below this toxic threshold. 2. Supplement with Other Amino Acids: Ensure the base medium is nutritionally complete to avoid secondary effects of amino acid imbalance. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells or plates will lead to variable results. 2. Inconsistent Labeling Conditions: Variations in incubation time, media volume, or tracer concentration will introduce variability. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before seeding to ensure a consistent number of cells per well. 2. Standardize Protocols: Maintain strict consistency in all experimental steps, including media preparation, incubation times, and cell harvesting procedures. |
| Unexpected Labeled Metabolites | 1. Metabolic Scrambling: The deuterium label has been transferred to other molecules through metabolic pathways. | 1. Consult Metabolic Pathway Maps: Analyze your data in the context of known alanine metabolic pathways to interpret the results. For example, alanine is readily converted to pyruvate, which can enter the TCA cycle. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
This protocol outlines a method to identify the optimal concentration of this compound that provides sufficient isotopic enrichment without inducing cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions in complete cell culture medium to achieve a range of final concentrations to test (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0, 5.0 mM).
-
-
Labeling and Incubation:
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a "vehicle-only" control (medium without this compound).
-
Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours).
-
-
Assessment of Cytotoxicity and Isotopic Enrichment:
-
Cytotoxicity: At the end of the incubation, assess cell viability using a standard method such as an MTT or LDH release assay.
-
Isotopic Enrichment: For parallel plates, harvest the cells by quenching metabolism (e.g., with ice-cold methanol) and extract metabolites. Analyze the isotopic enrichment of alanine and other relevant metabolites using mass spectrometry.
-
-
Data Analysis:
-
Plot cell viability against this compound concentration to determine the cytotoxic threshold.
-
Plot isotopic enrichment against this compound concentration to identify the concentration that provides sufficient labeling.
-
Select the highest concentration that does not cause significant cytotoxicity and provides adequate labeling for your downstream analysis.
-
Protocol 2: General Metabolic Labeling with this compound
This protocol provides a general workflow for a metabolic labeling experiment once the optimal this compound concentration has been determined.
-
Cell Culture:
-
Culture cells to the desired confluency in standard growth medium.
-
-
Labeling:
-
Remove the standard medium and replace it with fresh medium containing the pre-determined optimal concentration of this compound.
-
-
Incubation:
-
Incubate the cells for the desired labeling period (determined from a time-course experiment).
-
-
Metabolite Extraction:
-
Quench metabolism by rapidly washing the cells with ice-cold PBS.
-
Extract intracellular metabolites using a suitable solvent, such as an 80% methanol (B129727) solution, pre-chilled to -80°C.
-
Scrape the cells and collect the cell lysate.
-
-
Sample Preparation and Analysis:
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis.
-
Analyze the samples by LC-MS or GC-MS to determine the isotopic enrichment of target metabolites.
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Optimization
| Source/Context | L-Alanine Concentration | Notes |
| Standard DMEM/MEM Media | ~0.1 mM | This represents a physiological baseline concentration. |
| Commercial Stable Isotope Mix[1] | 0.5 mM - 2.5 mM | These are concentrations found in commercially prepared solutions for metabolomics. |
| Cytotoxicity of D-Alanine[2] | IC50 of ~50 mM (in some cell lines) | Provides an upper limit to avoid significant cell death. The usable concentration will be much lower. |
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting logic for low isotopic enrichment.
Caption: Simplified metabolic fate of this compound tracer.
References
Technical Support Center: Stable Isotope Tracing with Deuterated Amino Acids
Welcome to the technical support center for stable isotope tracing using deuterated amino-... professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter during your stable isotope tracing experiments with deuterated amino acids.
Question: Why am I observing lower than expected or no incorporation of the deuterated amino acid into my protein or metabolite of interest?
Answer:
Several factors can contribute to poor incorporation of deuterated amino acids. Consider the following troubleshooting steps:
-
Cellular Uptake and Transport:
-
Verify Transporter Activity: Ensure that the cells you are using express the necessary amino acid transporters for your specific deuterated amino acid. Transporter expression can vary between cell types and under different experimental conditions.
-
Competition: Be aware of high concentrations of unlabeled amino acids in your culture medium, which can compete with the deuterated tracer for uptake.[1] Consider using a custom medium with controlled amino acid concentrations.
-
-
Metabolic Pathway Activity:
-
Pathway Flux: The metabolic pathway you are investigating may have a low flux under your experimental conditions. Stimulate the pathway if possible (e.g., using specific growth factors or nutrients).
-
Metabolic Switching: Cells can alter their metabolic pathways in response to environmental changes or the introduction of labeled compounds.[2][3] This "metabolic switching" might divert the deuterated amino acid away from your pathway of interest.
-
-
Tracer Stability and Purity:
-
Deuterium (B1214612) Exchange: Deuterium atoms, particularly those on heteroatoms (like -OH, -NH2, -SH), can exchange with protons from the solvent (e.g., water in the culture medium).[4] This can lead to a loss of the isotopic label before incorporation. Use deuterated amino acids with labels on carbon atoms, which are generally more stable.
-
Tracer Purity: Verify the isotopic and chemical purity of your deuterated amino acid. Impurities can interfere with the experiment and lead to inaccurate results.[4]
-
-
Experimental Protocol:
-
Labeling Duration: The labeling time might be insufficient for detectable incorporation, especially for proteins or metabolites with slow turnover rates.[5] Optimize the labeling duration based on the known kinetics of your system.
-
Tracer Concentration: The concentration of the deuterated amino acid may be too low. While high concentrations can be toxic, an insufficient amount will result in a signal that is difficult to detect above the natural isotopic background.
-
Question: My mass spectrometry data shows unexpected or variable mass shifts for my labeled analyte. What could be the cause?
Answer:
Inconsistent mass shifts in your mass spectrometry data can be perplexing. Here are some common causes and solutions:
-
Incomplete Labeling: The synthesis of your protein or metabolite of interest may not have reached a steady state of isotope incorporation, resulting in a population of molecules with varying numbers of deuterium atoms.
-
Deuterium Exchange (Back-Exchange): During sample preparation and analysis, deuterium atoms from your analyte can exchange with hydrogen atoms from solvents or reagents.[6] This "back-exchange" reduces the observed mass shift.
-
Mitigation Strategies:
-
Minimize exposure to protonated solvents.
-
Use deuterated solvents for sample preparation where possible.
-
Perform analysis quickly after sample preparation.
-
Employ analytical techniques that minimize back-exchange, such as rapid chromatography.
-
-
-
Kinetic Isotope Effect (KIE): The heavier mass of deuterium can slow down enzymatic reactions involved in the metabolism of the deuterated amino acid.[7][8][9] This can lead to the accumulation of intermediates and a different labeling pattern than expected. The C-D bond is stronger than the C-H bond, leading to a slower reaction rate when this bond is broken in a rate-determining step.[9]
-
Metabolic Branching and Label Scrambling: The deuterium label may be transferred to other molecules through metabolic pathways, a phenomenon known as "label scrambling." This can lead to the appearance of deuterium in unexpected metabolites and dilute the label in your target analyte.
-
Mass Spectrometer Calibration and Resolution:
-
Calibration: Ensure your mass spectrometer is properly calibrated across the mass range of interest.
-
Resolution: Insufficient mass resolution may make it difficult to distinguish between analytes with different numbers of deuterium atoms, leading to an apparent "smearing" of the mass signal.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the principles and practices of stable isotope tracing with deuterated amino acids.
1. What is the Kinetic Isotope Effect (KIE) and how does it affect my experiment?
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with one of its heavier isotopes.[7][8][9] In the context of deuterated amino acids, the increased mass of deuterium compared to hydrogen can lead to a slower cleavage of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds by enzymes.[9]
Impact on your experiment:
-
Altered Metabolic Flux: The KIE can slow down the metabolic pathway you are studying, leading to an underestimation of the true metabolic flux.[10]
-
Metabolic Switching: If the deuteration slows down one metabolic pathway, the cell may compensate by upregulating an alternative pathway, leading to a "metabolic switch".[2]
-
Quantitative Inaccuracy: The KIE can affect the quantitative accuracy of your measurements if not properly accounted for.
2. Can deuterated amino acids be toxic to cells?
While stable isotopes are generally considered non-toxic, high concentrations of deuterated compounds, including amino acids, can have biological effects.[11][12] The extent of toxicity depends on the specific amino acid, the level of deuteration, the concentration used, and the cell type. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of the deuterated amino acid for your specific experimental system.
3. What is the difference between using deuterated amino acids and 13C- or 15N-labeled amino acids?
The choice of isotope depends on the specific research question.[5][13]
| Feature | Deuterated (2H) Amino Acids | 13C- or 15N-Labeled Amino Acids |
| Mass Shift | Smaller mass shift per atom (+1 Da) | Larger mass shift per atom (+1 Da for 13C, +1 Da for 15N) |
| Kinetic Isotope Effect | Can be significant, affecting reaction rates.[10][8] | Generally smaller and often negligible.[10] |
| Cost | Often more cost-effective.[9] | Can be more expensive. |
| Label Stability | Prone to exchange with protons, especially on heteroatoms.[4] | Labels are generally more stable. |
| Primary Use Cases | Tracing hydrogen/proton movement, studying KIE, protein turnover.[5][9] | Tracing carbon and nitrogen backbones in central carbon metabolism.[5][] |
4. How can I minimize deuterium back-exchange during sample preparation?
Deuterium back-exchange can lead to an underestimation of the true labeling incorporation.[6] To minimize this:
-
Work Quickly and at Low Temperatures: Perform sample preparation steps as quickly as possible and on ice to reduce the rate of exchange reactions.
-
Use Anhydrous or Deuterated Solvents: Where feasible, use solvents with low proton content.
-
Lyophilize Samples: Freeze-drying samples can help to remove water and minimize back-exchange during storage.
-
Optimize LC-MS Methods: Use fast chromatographic gradients to minimize the time the sample spends in protonated mobile phases.
5. What is "label scrambling" and how can I account for it?
Label scrambling refers to the transfer of the isotopic label from the initial tracer molecule to other molecules in the biological system through interconnected metabolic pathways. This can make it challenging to trace the intended pathway accurately.
Addressing Label Scrambling:
-
Use Positionally Labeled Tracers: Using an amino acid with deuterium at a specific, metabolically stable position can help to minimize scrambling.
-
Short Labeling Times: Shorter incubation times can reduce the extent of label distribution throughout the metabolic network.
-
Metabolic Modeling: Computational models can help to deconvolve the effects of label scrambling and provide a more accurate picture of metabolic fluxes.
Experimental Protocols
Protocol 1: General Workflow for In-Vitro Stable Isotope Tracing with Deuterated Amino Acids
This protocol outlines a general workflow for a typical in-vitro labeling experiment.
Caption: General workflow for an in-vitro deuterated amino acid tracing experiment.
Methodology:
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
Medium Preparation: Prepare the labeling medium by supplementing a base medium with the desired concentration of the deuterated amino acid.
-
Labeling: Remove the standard growth medium, wash the cells, and add the pre-warmed labeling medium. Incubate the cells for a predetermined period to allow for the incorporation of the tracer.[9]
-
Harvesting: After incubation, rapidly quench metabolism to halt enzymatic reactions. This is often achieved by flash-freezing the cells in liquid nitrogen or adding a cold solvent like methanol.
-
Extraction: Extract the metabolites or proteins of interest using an appropriate protocol.
-
Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to measure the incorporation of the deuterium label.
-
Data Interpretation: Calculate the isotopic enrichment to determine the rate of synthesis or metabolic flux.
Protocol 2: Troubleshooting Logic for Low Isotope Incorporation
This diagram provides a logical workflow for troubleshooting experiments with low or no observed isotopic labeling.
Caption: A logical workflow for troubleshooting low isotope incorporation.
Quantitative Data Summary
Table 1: Common Deuterated Amino Acids and Their Applications
| Deuterated Amino Acid | Common Labeling Position(s) | Primary Applications | Key Considerations |
| D-Leucine | d3, d10 | Protein synthesis and turnover studies. | Essential amino acid, so incorporation reflects synthesis. |
| D-Glutamine | d5 | Central carbon and nitrogen metabolism, TCA cycle flux. | Non-essential amino acid, can be synthesized de novo. |
| D-Alanine | d3, d4 | Glycolysis, gluconeogenesis, protein synthesis. | Actively synthesized and degraded by cells. |
| D-Phenylalanine | d5, d8 | Protein synthesis, aromatic amino acid metabolism. | Precursor for tyrosine synthesis. |
| D-Methionine | d3 (methyl group) | Methylation cycles, protein synthesis. | Important for one-carbon metabolism. |
Table 2: Potential Kinetic Isotope Effects (KIE) in Common Enzymatic Reactions
| Enzyme Class | Reaction Type | Expected KIE with Deuterated Substrate | Impact on Tracing Studies |
| Dehydrogenases | C-H bond cleavage | Can be significant (2-10 fold) | Slower reaction rate can lead to underestimation of flux. |
| Oxidases | C-H bond cleavage | Can be significant | Altered drug metabolism and clearance.[7] |
| Transaminases | Amino group transfer | Generally small | Minimal impact on flux measurements. |
| Kinases | Phosphorylation | Negligible | Unlikely to affect pathway analysis. |
| Isomerases | Intramolecular rearrangement | Can be significant | May alter the distribution of isomers. |
Note: The magnitude of the KIE is highly dependent on the specific enzyme and reaction mechanism.
References
- 1. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 6. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 8. Large deuterium isotope effects and their use: a historical review | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frequently asked questions (FAQs) about DMI | Deuterium Metabolic Imaging [medicine.yale.edu]
- 12. How To Deal with Toxic Amino Acids: the Bipartite AzlCD Complex Exports Histidine in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects in Mass Spectrometry with DL-Alanine-d3
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing matrix effects in mass spectrometry using DL-Alanine-d3 as an internal standard. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: High Variability in Analyte Signal Across Samples
-
Question: My analyte signal is highly variable between samples, even when the same amount of analyte is present. Could this be a matrix effect?
-
Answer: Yes, high variability in the analyte signal is a classic sign of matrix effects. Co-eluting endogenous compounds from your sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective way to compensate for these effects.[1] Since the SIL-IS is chemically identical to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction during data processing.
Issue 2: Inconsistent or Unexpectedly Low/High this compound (Internal Standard) Response
-
Question: The peak area of my this compound internal standard is highly variable between samples, or it is significantly different from the response in my calibration standards. Why is this happening?
-
Answer: Inconsistent internal standard response suggests a variable matrix effect that the SIL-IS is not fully compensating for. This can be due to differences in the composition of individual samples. Here are some troubleshooting steps:
-
Verify SIL-IS Performance: Ensure the this compound response is consistent across all samples. A high degree of variability suggests it is not adequately compensating for the matrix effect.
-
Optimize Chromatography: Modify your chromatographic method to better separate the analyte and internal standard from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.
-
Enhance Sample Cleanup: A more robust sample preparation method may be necessary to remove the variable interfering components. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.[1]
-
Issue 3: Poor Recovery of Analyte and/or this compound
-
Question: I am observing low recovery for both my analyte and the this compound internal standard after sample preparation. What could be the cause?
-
Answer: Low recovery indicates that a significant portion of both the analyte and the internal standard is being lost during the sample preparation process. Potential causes and troubleshooting steps include:
-
Suboptimal Extraction Conditions: The extraction solvent and pH may not be appropriate for the physicochemical properties of your analyte and this compound. Experiment with different extraction solvents or solvent mixtures and adjust the sample's pH to optimize extraction efficiency.
-
Incomplete Elution from SPE Cartridge: If using solid-phase extraction, ensure the elution volume is sufficient to completely elute both the analyte and the internal standard from the SPE sorbent. You can try increasing the volume of the elution solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest. These components can include salts, proteins, lipids, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal. This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2]
Q2: How does this compound help in minimizing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to the unlabeled analyte (Alanine) but has a different mass due to the replacement of three hydrogen atoms with deuterium. Because it is chemically identical, it co-elutes with the analyte during chromatography and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[1]
Q3: How do I determine if my analysis is being affected by matrix effects?
A3: A common method is the post-extraction spike comparison. In this method, you compare the signal response of a known amount of your analyte spiked into a pre-extracted blank matrix sample to the response of the same amount in a clean solvent. A significant difference in signal intensity indicates the presence of matrix effects.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Dilution can be a simple and effective strategy, especially when the concentration of your analyte is high enough to remain detectable after dilution. By reducing the overall concentration of matrix components, their impact on the ionization of the analyte is minimized. However, this approach may not be suitable for trace-level analysis where maximum sensitivity is required.[1]
Q5: What are the most effective sample preparation techniques to minimize matrix effects for amino acid analysis?
A5: Solid-phase extraction (SPE) is a highly effective and widely used technique. For a polar compound like alanine (B10760859), a mixed-mode cation exchange (MCX) SPE cartridge can be particularly effective at retaining the analyte while allowing interfering non-polar and neutral compounds to be washed away. Liquid-liquid extraction (LLE) can also be tailored to selectively extract alanine and leave behind interfering substances.
Quantitative Data Summary
The following tables summarize typical quantitative data from LC-MS/MS methods for amino acid analysis using stable isotope-labeled internal standards.
Table 1: Linearity and Range of Quantification for Amino Acid Analysis
| Analyte | Calibration Range (µmol/L) | Regression Model | Weighting |
| Alanine | 5 - 500 | Quadratic | 1/x |
| Aspartic Acid | 10 - 200 | Linear | 1/x² |
| Leucine | 1 - 500 | Quadratic | 1/x |
| Phenylalanine | 1 - 500 | Quadratic | 1/x |
| Valine | 1 - 500 | Quadratic | 1/x |
Data adapted from a representative LC-MS/MS method for amino acid analysis.[3][4]
Table 2: Recovery of Amino Acids using Solid-Phase Extraction (SPE)
| Analyte | SPE Cartridge Type | Recovery (%) |
| β-N-methylamino-L-alanine (BMAA) | Oasis-MCX | 66 - 91 |
| 2,4-diaminobutyric acid (DAB) | Strata-X-C | 66 - 91 |
Data from a study on neurotoxin analysis in cyanobacteria, demonstrating typical recovery ranges for amino acid-like compounds.[5]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method
This protocol describes a quantitative method to assess the extent of ion suppression or enhancement.
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solution): Prepare a solution of your analyte in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Process blank matrix samples (e.g., plasma, urine) using your intended sample preparation method. After the final extraction step, spike the extracted matrix with the analyte to achieve the same final concentration as in Set A.
-
-
LC-MS/MS Analysis: Inject and analyze both sets of samples using your developed LC-MS/MS method.
-
Data Analysis:
-
Calculate the average peak area for the analyte in Set A (Peak AreaNeat).
-
Calculate the average peak area for the analyte in Set B (Peak AreaMatrix).
-
Calculate the Matrix Effect (%) as follows:
-
Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100
-
-
A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.
-
Protocol 2: Sample Preparation for Amino Acid Analysis in Plasma using Protein Precipitation and this compound
This protocol provides a general procedure for the extraction of amino acids from plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 20 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each plasma sample.
-
Protein Precipitation: Add 1 mL of a chilled solvent mixture of acetonitrile:isopropanol:water (3:3:2, v/v/v) to each tube.
-
Vortexing and Shaking: Vortex the mixture for 10 seconds, then shake for 5 minutes.
-
Centrifugation: Centrifuge the samples for 2 minutes at 14,000 rcf.
-
Supernatant Transfer: Carefully transfer 450 µL of the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for evaluating matrix effects using the post-extraction spike method.
Caption: Sample preparation workflow for amino acid analysis in plasma.
Caption: Troubleshooting logic for addressing matrix effect-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peak Resolution of DL-Alanine-d3
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to enhance the chromatographic peak resolution of DL-Alanine-d3.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I seeing poor or no resolution between the D- and L-Alanine-d3 enantiomers?
A1: The primary challenge in analyzing this compound is the separation of its enantiomers (D and L forms). This requires a chiral environment. If you are using a standard achiral column (like a C18), you will not be able to resolve the enantiomers, and they will elute as a single peak.
Troubleshooting Steps:
-
Select an Appropriate Chiral Stationary Phase (CSP): The most critical factor for separating enantiomers is the use of a column with a chiral stationary phase.[1] CSPs create a stereoselective environment where the two enantiomers interact differently, leading to different retention times.[2]
-
Macrocyclic Glycopeptide CSPs: Phases like Teicoplanin (e.g., Astec CHIROBIOTIC T) are highly effective for separating underivatized amino acids.[3] They possess ionic groups compatible with a wide range of aqueous and organic mobile phases.[3]
-
Crown Ether CSPs: These are particularly well-suited for separating D- and L-amino acid enantiomers.[4]
-
Ligand Exchange CSPs: These columns utilize a bonded D- or L-amino acid and a mobile phase containing a metal ion (e.g., Cu²⁺) to achieve separation.[1][5]
-
-
Consider Derivatization: An alternative to direct separation on a CSP is to derivatize the alanine (B10760859) enantiomers with a chiral reagent. This process creates diastereomers, which can then be separated on a standard achiral reversed-phase column.[6][7] However, direct analysis on a CSP is often preferred to avoid extra sample preparation steps and potential impurities.[3]
Q2: My peaks for D- and L-Alanine-d3 are broad and tailing. How can I improve the peak shape?
A2: Poor peak shape is often caused by secondary interactions on the column, improper mobile phase conditions, or issues with the HPLC system itself.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: For basic compounds like alanine, secondary interactions with residual silanol (B1196071) groups on silica-based columns can cause peak tailing. Adjusting the mobile phase pH can help. For example, lowering the pH can protonate the silanol groups, minimizing these unwanted interactions.
-
Adjust Mobile Phase Composition:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol (B129727), acetonitrile) significantly impact retention and selectivity. For teicoplanin-based CSPs, enantioselectivity often increases with a higher concentration of the organic modifier.[3]
-
Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape by acting as ion-pairing agents and suppressing silanol interactions.[8]
-
-
Lower the Flow Rate: Reducing the flow rate generally allows for better mass transfer between the mobile and stationary phases, resulting in narrower peaks and improved resolution.[9][10]
-
Check for System Issues:
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing can lead to peak broadening. Ensure connections are short and use tubing with a narrow internal diameter.
-
Column Contamination: Contaminants accumulating on the column can degrade performance. Flush the column with a strong solvent or, if necessary, replace it.
-
Q3: How do I resolve the deuterated (d3) alanine from any residual non-deuterated alanine?
A3: Separating isotopologues can be challenging as they are chemically identical. While complete baseline separation is often difficult with standard HPLC, resolution can sometimes be achieved on high-efficiency columns due to the slight difference in polarity and hydrodynamic radius. This is more commonly addressed using mass spectrometry.
Troubleshooting Steps:
-
Use a High-Resolution Mass Spectrometer (MS): The most reliable method to distinguish between this compound and any non-deuterated DL-Alanine is to use a mass spectrometer as a detector. The 3-dalton mass difference is easily resolved by the MS, allowing for accurate quantification of the deuterated standard without chromatographic separation from its non-deuterated counterpart.
-
Optimize with Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems, which use columns with smaller particle sizes (<2 µm), provide significantly higher efficiency and may offer a better chance of resolving isotopologues chromatographically.
Experimental Protocols & Data
Protocol 1: Direct Enantiomeric Separation using a Macrocyclic Glycopeptide CSP
This protocol is based on methods known to be effective for underivatized amino acids.[3]
-
Objective: To achieve baseline separation of D- and L-Alanine-d3.
-
Methodology:
-
Column: Astec CHIROBIOTIC® T (Teicoplanin CSP), 25 cm x 4.6 mm I.D.
-
Mobile Phase: Prepare a mixture of Water:Methanol:Formic Acid. A good starting point is 10:90:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Injection Volume: 5 µL.
-
-
Optimization: The retention and selectivity of amino acids on this type of column can exhibit a "U-shaped" profile concerning the organic modifier concentration.[3] It is recommended to test different percentages of methanol (e.g., from 70% to 95%) to find the optimal resolution.
Data Presentation: Chiral Stationary Phase Performance
The choice of CSP and mobile phase is critical for resolution. The table below summarizes typical conditions for separating amino acid enantiomers.
| Parameter | Method 1: Teicoplanin CSP[3] | Method 2: Crown Ether CSP[4] | Method 3: Ligand Exchange[5] |
| Column Type | Astec CHIROBIOTIC T | ChiroSil SCA(-) | C8 Column |
| Mobile Phase | Water:Methanol:Formic Acid | MeOH:H₂O with HClO₄ | Water:Methanol with L-Alanine + Cu²⁺ |
| Typical Analytes | Underivatized α-amino acids | Underivatized amino acids | Derivatized/Underivatized analytes |
| Key Advantage | Broad applicability, LC-MS compatible | Excellent for amino acids, can invert elution | Can use standard columns, pH is critical |
Visual Guides
Troubleshooting Workflow for Peak Resolution
This diagram outlines a systematic approach to diagnosing and solving peak resolution problems in chromatography.
Caption: A logical workflow for troubleshooting poor peak resolution.
Principle of Chiral Separation
This diagram illustrates how a chiral stationary phase differentiates between two enantiomers, leading to their separation.
Caption: Comparison of separation on achiral vs. chiral columns.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. brieflands.com [brieflands.com]
- 6. benchchem.com [benchchem.com]
- 7. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. youtube.com [youtube.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
addressing isotopic interference in DL-Alanine-d3 tracer studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DL-Alanine-d3 in metabolic tracer studies. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on mitigating isotopic interference and ensuring data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in research?
A1: this compound is a stable isotope-labeled form of the amino acid alanine (B10760859), where three hydrogen atoms on the methyl group have been replaced with deuterium (B1214612) (a heavy isotope of hydrogen). It is a non-radioactive tracer used in metabolic research to study alanine metabolism and its contribution to various biochemical pathways, such as gluconeogenesis and protein synthesis. By tracking the incorporation of deuterium into downstream metabolites using mass spectrometry, researchers can quantify metabolic fluxes and gain insights into cellular physiology and disease states.
Q2: What is isotopic interference, and why is it a concern in this compound tracer studies?
A2: Isotopic interference occurs when the mass spectral signal of the labeled tracer or its metabolites overlaps with the signal from naturally occurring isotopes of other elements within the molecule or from co-eluting compounds. This can lead to an overestimation of the tracer's contribution and inaccurate calculation of metabolic fluxes. The primary source of interference is the natural abundance of heavy isotopes like Carbon-13 (¹³C), which can cause the mass of an unlabeled molecule to be one or more mass units higher (M+1, M+2, etc.), potentially overlapping with the signal of the deuterated tracer (M+3 for this compound).
Q3: How can I correct for the natural abundance of isotopes in my experimental data?
A3: Correcting for natural isotopic abundance is crucial for accurate results. The most common approach is to use a matrix-based correction method.[1][2] This involves measuring the mass isotopomer distribution (MID) of an unlabeled alanine standard to determine the natural abundance contribution to the M+1, M+2, and other signals. This information is then used to construct a correction matrix that mathematically subtracts the contribution of natural isotopes from the measured MIDs of your experimental samples.[1][2] Several software tools, such as IsoCorrectoR and AccuCor2, are available to perform these corrections.[3][4]
Troubleshooting Guides
Issue 1: Inaccurate quantification of deuterium enrichment in alanine.
-
Possible Cause 1: Incomplete correction for natural isotope abundance.
-
Troubleshooting Steps:
-
Analyze an Unlabeled Standard: Prepare and analyze a sample of unlabeled DL-Alanine under the same experimental conditions as your tracer samples.
-
Determine Natural Abundance: Measure the relative intensities of the M+0, M+1, and M+2 peaks for the unlabeled standard. This will provide the empirical natural abundance distribution for your specific instrument and method.
-
Apply Correction Algorithm: Use a matrix-based correction algorithm to subtract the contribution of natural isotopes from your experimental data. Ensure the algorithm accounts for the elemental composition of your analyte, including any derivatization agents used.[1]
-
-
-
Possible Cause 2: Overlapping peaks from co-eluting compounds.
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Adjust your liquid chromatography (LC) or gas chromatography (GC) method to improve the separation of alanine from other metabolites. This may involve changing the column, mobile phase gradient, or temperature program.
-
Use High-Resolution Mass Spectrometry (HR-MS): HR-MS can distinguish between molecules with the same nominal mass but different elemental compositions, helping to resolve interferences.
-
Perform Tandem Mass Spectrometry (MS/MS): By selecting a specific fragment ion of alanine for quantification (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM), you can significantly reduce interference from co-eluting compounds.
-
-
Issue 2: Low or no detectable incorporation of deuterium into downstream metabolites.
-
Possible Cause 1: Insufficient tracer concentration or incubation time.
-
Troubleshooting Steps:
-
Optimize Tracer Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound that results in detectable enrichment without causing metabolic perturbations.
-
Optimize Incubation Time: Conduct a time-course experiment to identify the time required for the deuterium label to be incorporated into the metabolites of interest.
-
-
-
Possible Cause 2: Poor uptake or metabolism of this compound.
-
Troubleshooting Steps:
-
Verify Cell Viability and Metabolic Activity: Ensure that the cells or organism under study are healthy and metabolically active.
-
Confirm Alanine Transport: Verify that the experimental system has the necessary transporters for alanine uptake.
-
-
Issue 3: Unexpected fragmentation patterns in mass spectrometry analysis.
-
Possible Cause: Influence of the deuterium label on fragmentation.
-
Troubleshooting Steps:
-
Analyze a Labeled Standard: Run a pure this compound standard to establish its characteristic fragmentation pattern under your specific MS conditions.[5] This will help in identifying the correct fragment ions to monitor for quantification.
-
Consult Literature: Review existing literature for known fragmentation patterns of deuterated amino acids to guide your analysis.[5][6]
-
-
Data Presentation
Table 1: Natural Isotope Abundance of Alanine (C₃H₇NO₂)
| Mass Isotopomer | Theoretical Abundance (%) |
| M+0 (Unlabeled) | 96.34% |
| M+1 | 3.16% |
| M+2 | 0.49% |
| M+3 | 0.01% |
Note: Theoretical abundances are calculated based on the natural abundances of ¹³C, ¹⁵N, ¹⁷O, ¹⁸O, and ²H. Actual measured abundances may vary slightly depending on the instrument.
Table 2: Common Fragment Ions of Alanine in Mass Spectrometry
| Ionization Method | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| Electrospray (ESI) | 90 (M+H)⁺ | 44 | H₂O + CO |
| Electron Impact (EI) | 89 (M)⁺ | 44 | COOH |
Note: Fragmentation patterns can be influenced by the derivatization method used prior to GC-MS analysis.[7]
Experimental Protocols
Protocol 1: Sample Preparation and Metabolite Extraction for Cell Culture
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.
-
Tracer Incubation: Replace the growth medium with a medium containing a known concentration of this compound.
-
Metabolic Quenching: After the desired incubation time, rapidly aspirate the medium and wash the cells with ice-cold saline. Immediately add a cold extraction solvent (e.g., 80:20 methanol:water) to quench all enzymatic activity.
-
Metabolite Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Cell Debris Removal: Centrifuge the lysate at high speed to pellet cell debris.
-
Sample Collection: Collect the supernatant containing the metabolites.
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can be stored at -80°C until analysis.
Protocol 2: Correction for Natural Isotope Abundance
-
Prepare Standards: Prepare a series of unlabeled alanine standards at different concentrations.
-
Analyze Standards: Analyze the unlabeled standards using the same LC-MS/MS method as your experimental samples.
-
Determine Natural Abundance: From the analysis of the standards, determine the average mass isotopomer distribution for unlabeled alanine.
-
Construct Correction Matrix: Use the natural abundance data to create a correction matrix. The size of the matrix will depend on the number of potential deuterium atoms in the molecule.
-
Apply Correction: Apply the correction matrix to the raw mass isotopomer distributions of your experimental samples to obtain the corrected distributions, which reflect the true tracer enrichment.
Visualizations
Caption: Experimental workflow for this compound tracer studies.
Caption: Logical relationship for correcting isotopic interference.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Item - A Comparison of Derivatives of Alanine and dâAlanine Used in Gas ChromatographyâMass Spectrometry Analysis for Protein Kinetics - American Chemical Society - Figshare [acs.figshare.com]
optimizing incubation time for DL-Alanine-d3 labeling
Welcome to the technical support center for DL-Alanine-d3 labeling experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound for metabolic labeling?
This compound is a stable isotope-labeled version of the amino acid alanine (B10760859). It is used as a tracer in metabolic studies to monitor the incorporation of alanine into proteins and other metabolites over time.[1] This allows for the quantitative analysis of protein synthesis, turnover, and metabolic pathways. The use of a stable isotope like deuterium (B1214612) (d3) makes it suitable for analysis by mass spectrometry (MS).
Q2: How do I determine the optimal incubation time for complete labeling with this compound?
The optimal incubation time required to achieve maximal incorporation of this compound into cellular proteins is critical for accurate quantification and depends on several factors, including the cell line's doubling time, protein synthesis rate, and the concentration of this compound in the culture medium.
A time-course experiment is the most effective method to determine the optimal incubation time. This involves incubating cells with this compound for varying durations and then measuring the extent of its incorporation into the proteome using mass spectrometry. The point at which the incorporation rate plateaus indicates the minimum time required for complete labeling. For many cell lines, this can take several cell doublings.[2]
Q3: Can this compound be toxic to my cells?
While L-amino acids are the primary building blocks of proteins, the presence of D-amino acids can sometimes have biological effects. Some studies have suggested that high concentrations of certain D-amino acids can induce cellular stress or apoptosis in specific cell lines.[3] It is recommended to perform a dose-response experiment to assess the potential toxicity of this compound on your specific cell line at the desired concentrations before proceeding with labeling experiments. Monitor cell viability and proliferation during these preliminary experiments.
Q4: What are the key considerations when preparing the labeling medium?
For efficient labeling, it is crucial to use a custom-formulated medium that is deficient in endogenous ("light") alanine. The medium should then be supplemented with a known concentration of this compound. Using dialyzed fetal bovine serum (FBS) is also recommended to minimize the introduction of unlabeled amino acids from the serum.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound labeling experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or Incomplete Labeling Efficiency | 1. Insufficient Incubation Time: The incubation period was too short for the cell line's growth rate. 2. Presence of Unlabeled Alanine: The culture medium or serum contained significant amounts of "light" alanine. 3. Low Concentration of this compound: The concentration of the labeled amino acid in the medium was too low. | 1. Perform a Time-Course Experiment: Determine the optimal incubation time by testing a range of time points (e.g., 24, 48, 72, 96 hours) and measuring incorporation. 2. Use Alanine-Free Medium and Dialyzed FBS: Ensure the base medium is devoid of alanine and use dialyzed serum to reduce competition from unlabeled amino acids.[4] 3. Optimize this compound Concentration: Test a range of concentrations to find the optimal balance between labeling efficiency and potential toxicity. |
| High Cell Death or Reduced Proliferation | 1. Toxicity of this compound: The concentration of the labeled amino acid may be too high for the cells. 2. Nutrient Depletion: Prolonged incubation in custom media may lead to the depletion of other essential nutrients. | 1. Assess Cytotoxicity: Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your cell line. 2. Replenish Medium: For long incubation times, consider replenishing the labeling medium every 48-72 hours. |
| Variability Between Replicates | 1. Inconsistent Seeding Density: Different starting cell numbers can lead to variations in growth and label incorporation. 2. Errors in Sample Mixing: Inaccurate mixing of labeled and unlabeled samples prior to MS analysis.[5] 3. Inconsistent Incubation Conditions: Fluctuations in incubator conditions (temperature, CO2) can affect cell growth. | 1. Ensure Consistent Cell Seeding: Use a cell counter to plate the same number of cells for each replicate. 2. Precise Protein Quantification: Use a reliable protein assay (e.g., BCA) to ensure equal amounts of protein are mixed from different conditions before analysis. 3. Maintain Stable Culture Conditions: Monitor and maintain consistent incubator settings throughout the experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound Labeling
This protocol outlines a time-course experiment to identify the minimum incubation time required to achieve maximum incorporation of this compound.
Materials:
-
Cell line of interest
-
Complete growth medium and culture flasks/plates
-
Alanine-free cell culture medium
-
This compound (isotopic purity >98%)
-
Dialyzed Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
Mass spectrometer for proteomic analysis
Methodology:
-
Cell Culture: Culture cells in their standard complete growth medium until they reach approximately 70-80% confluency.
-
Medium Preparation: Prepare the labeling medium by supplementing the alanine-free medium with this compound to the desired final concentration and add dialyzed FBS.
-
Labeling:
-
Wash the cells once with PBS to remove the old medium.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for different durations (e.g., 0, 12, 24, 48, 72, and 96 hours). Ensure a separate plate/flask is used for each time point.
-
-
Cell Lysis and Protein Extraction:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and collect the protein lysate.
-
-
Protein Digestion and MS Analysis:
-
Quantify the protein concentration in each lysate.
-
Take an equal amount of protein from each time point and perform in-solution or in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Determine the percentage of this compound incorporation by calculating the ratio of the intensity of peptide peaks containing labeled alanine to the total intensity (labeled + unlabeled).
-
Plot the percentage of incorporation against the incubation time. The optimal incubation time is the point at which this curve reaches a plateau.
-
Data Presentation: Example Time-Course Experiment
The following table illustrates how to present the quantitative data from the time-course experiment described above.
| Incubation Time (Hours) | Average % Incorporation of this compound | Standard Deviation |
| 0 | 0% | 0.0 |
| 12 | 45.2% | 3.1 |
| 24 | 75.8% | 2.5 |
| 48 | 92.1% | 1.9 |
| 72 | 97.5% | 1.2 |
| 96 | 97.8% | 1.3 |
Note: The data presented are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Experimental Workflow for Optimizing Incubation Time
Caption: A flowchart illustrating the key steps in determining the optimal incubation time for this compound labeling.
Troubleshooting Logic for Low Labeling Efficiency
Caption: A decision tree to guide troubleshooting efforts when encountering low this compound labeling efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. d-Amino acids differentially trigger an inflammatory environment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis Using DL-Alanine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-Alanine-d3 as an internal standard in quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for alanine (B10760859) are inconsistent and inaccurate despite using this compound as an internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include a lack of co-elution between the analyte and the internal standard, isotopic impurities in the standard, differential matrix effects, or instability of the analyte or internal standard.[1]
Troubleshooting Guide: Inaccurate Quantification
-
Verify Co-elution: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[1] This can lead to differential exposure to matrix effects, compromising accuracy.
-
Solution: Overlay the chromatograms of alanine and this compound to confirm complete co-elution. If a separation is observed, consider adjusting the chromatographic method, such as modifying the gradient or using a column with different selectivity.[1]
-
-
Assess Isotopic Purity: The this compound internal standard may contain a small amount of unlabeled alanine, which can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).
-
Solution: Analyze a neat solution of the this compound standard and check for the presence of unlabeled alanine. The response of the unlabeled analyte should be minimal.
-
-
Evaluate Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and internal standard to different extents, a phenomenon known as differential matrix effects.[1][2]
-
Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect. This involves comparing the peak area of the analyte and internal standard in a neat solution to their peak areas in a post-extraction spiked blank matrix sample.[1] If significant matrix effects are observed, improving the sample clean-up procedure is recommended.[2]
-
Issue 2: High Variability in Internal Standard Signal
Question: I am observing high variability in the peak area of my this compound internal standard across my sample batch. What could be the reason?
Answer: High variability in the internal standard signal often points to issues with sample preparation, instrument performance, or the stability of the internal standard.
Troubleshooting Guide: High Internal Standard Variability
-
Inconsistent Sample Preparation: Variability in extraction recovery or inconsistent dilutions can lead to fluctuations in the internal standard response.
-
Solution: Ensure precise and consistent execution of the sample preparation protocol for all samples, including calibration standards and quality controls. Utilize calibrated pipettes and ensure thorough mixing at each step.
-
-
Instrument Instability: Fluctuations in the mass spectrometer's performance, such as an unstable spray in the ion source, can cause signal variability.
-
Solution: Monitor the instrument's performance by injecting a standard solution at regular intervals throughout the analytical run. If drift is observed, instrument cleaning and recalibration may be necessary.
-
-
Internal Standard Stability: this compound is generally a stable molecule. However, improper storage or handling of stock solutions could lead to degradation or concentration changes due to solvent evaporation.
-
Solution: Store stock solutions of this compound at the recommended temperature, typically -20°C or -80°C, and in tightly sealed containers to prevent evaporation.[3] Prepare working solutions fresh from the stock solution.
-
Data Presentation
The following tables summarize typical parameters for a validated LC-MS/MS method for the quantification of alanine using this compound as an internal standard. These values are illustrative and may vary depending on the specific instrumentation, sample matrix, and method conditions.
Table 1: LC-MS/MS Method Parameters for Alanine Quantification
| Parameter | Typical Value |
| LC Column | HILIC or Reversed-Phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Alanine) | Q1: m/z 90.1 |
| Q3: m/z 44.1 | |
| MRM Transition (this compound) | Q1: m/z 93.1 |
| Q3: m/z 46.1 |
Note: MRM transitions should be optimized for the specific instrument being used.
Table 2: Method Validation Summary
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| LLOQ | Signal-to-Noise Ratio ≥ 10 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor within acceptable limits |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for the analysis of alanine in plasma or serum samples.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 50 µL of each sample, calibration standard, and quality control into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to each tube.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile or methanol (B129727) to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effects
This protocol helps to determine the extent of ion suppression or enhancement caused by the sample matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (alanine) and internal standard (this compound) into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using the established sample preparation protocol. Spike the analyte and internal standard into the final extracted matrix just before analysis.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Interpretation: An IS-Normalized MF value close to 1 indicates that the internal standard effectively compensates for the matrix effect. A value significantly different from 1 suggests a differential matrix effect.
Visualizations
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: General experimental workflow for sample analysis.
Caption: How an internal standard corrects for variability.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
strategies to correct for natural isotope abundance with DL-Alanine-d3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on strategies to correct for natural isotope abundance when using DL-Alanine-d3 as a stable isotope-labeled internal standard in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance and why is it problematic for my analysis?
A1: Many elements, like carbon and hydrogen, naturally exist as a mixture of isotopes. For instance, while most carbon is ¹²C, about 1.1% is the heavier ¹³C isotope. Similarly, deuterium (B1214612) (²H or D) is a naturally occurring stable isotope of hydrogen. In mass spectrometry, which separates molecules based on their mass-to-charge ratio (m/z), the presence of these natural heavy isotopes contributes to a molecule's isotopic distribution. This becomes an issue in stable isotope labeling experiments where you intentionally introduce an isotopically labeled compound like this compound. The naturally occurring isotopes in your unlabeled analyte can create signals that overlap with the signals from your labeled internal standard, complicating accurate quantification. Therefore, correction for this natural abundance is essential to differentiate between the experimentally introduced label and the naturally present isotopes.[1]
Q2: What is this compound and why is it used as an internal standard?
A2: this compound is a form of the amino acid alanine (B10760859) where the three hydrogen atoms on the methyl group have been replaced with deuterium atoms. It is commonly used as an internal standard in quantitative mass spectrometry-based metabolomics.[2] An ideal internal standard has physicochemical properties very similar to the analyte of interest (in this case, alanine). By adding a known amount of this compound to your samples, you can correct for variations that may occur during sample preparation, extraction, and analysis, such as matrix effects and instrument variability.[3]
Q3: What does the isotopic purity of a this compound standard (e.g., 98%) signify?
A3: The isotopic purity, or isotopic enrichment, refers to the percentage of the labeled sites in the molecule that are indeed the heavy isotope.[4] For example, a 98% isotopic purity for this compound means that at each of the three deuterium-labeled positions, there is a 98% probability of it being a deuterium atom and a 2% chance of it being a hydrogen atom. This is not the same as the percentage of molecules that are the fully labeled d3 species. The presence of d0, d1, and d2 species in the internal standard needs to be accounted for in your correction calculations.[4]
Troubleshooting Guides
Issue 1: Inaccurate or inconsistent quantitative results.
-
Symptom: High variability between replicate measurements or a consistent bias in your results.
-
Possible Cause 1: Isotope Effect and Chromatographic Separation. Deuterium-labeled standards can sometimes elute slightly earlier from a reverse-phase chromatography column than their unlabeled counterparts.[5][6] If this separation is significant, the analyte and the internal standard may experience different matrix effects in the ion source, leading to inaccurate quantification.[7]
-
Troubleshooting Steps:
-
Overlay the chromatograms of the unlabeled alanine and this compound to check for co-elution.
-
If separation is observed, optimize your chromatographic method by adjusting the mobile phase gradient or temperature to improve co-elution.[6]
-
Consider using a lower-resolution column to encourage peak overlap.[6]
-
-
-
Possible Cause 2: Isotopic Impurity of the Internal Standard. The this compound standard may contain a small amount of unlabeled alanine (d0).[7] This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.
-
Troubleshooting Steps:
-
Analyze a sample containing only the this compound internal standard and monitor the mass transition for the unlabeled analyte.
-
The signal for the unlabeled analyte should be minimal (ideally less than 20% of the signal at the Lower Limit of Quantification).[6] If it is higher, this indicates significant contamination.
-
-
-
Possible Cause 3: Isotopic Exchange (Back-Exchange). Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or sample matrix. This is more likely if the deuterium labels are on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.[5][7] For this compound, the labels are on a methyl group, which is generally stable. However, harsh sample preparation conditions (e.g., extreme pH) could potentially facilitate exchange.[8]
-
Troubleshooting Steps:
-
Assess the stability of the label by incubating the this compound in the sample matrix at different time points and temperatures before analysis.
-
Monitor for any increase in the signal of the unlabeled analyte over time.
-
-
Issue 2: Difficulty in correcting for natural isotope abundance.
-
Symptom: The calculated concentrations after correction are still inaccurate, or the correction algorithm produces negative abundance values.
-
Possible Cause 1: Incorrect Isotopic Distribution Data. The correction algorithm relies on the accurate isotopic distribution of both the unlabeled analyte and the labeled internal standard.
-
Troubleshooting Steps:
-
Ensure you are using the correct theoretical natural abundance for all elements in alanine (C, H, N, O).
-
Verify the isotopic purity of your this compound standard from the manufacturer's certificate of analysis and use this information in your correction calculations.
-
-
-
Possible Cause 2: Inappropriate Correction Algorithm. Different software tools use various algorithms for correction. A simple correction might not be sufficient for complex datasets.
Quantitative Data Tables
Table 1: Theoretical Natural Isotopic Abundance of Unlabeled Alanine (C₃H₇NO₂)*
| Isotopologue | Relative Abundance (%) |
| M+0 | 96.34% |
| M+1 | 3.29% |
| M+2 | 0.36% |
| M+3 | 0.01% |
*Calculated based on the natural abundances of ¹³C, ²H, ¹⁵N, ¹⁷O, and ¹⁸O. This represents the expected pattern for the unlabeled analyte.
Table 2: Example Isotopic Distribution of a Commercial this compound Standard (98% Isotopic Purity)*
| Isotopologue | Relative Abundance (%) |
| d0 (unlabeled) | 0.00% |
| d1 | 0.00% |
| d2 | 0.12% |
| d3 | 99.88% |
*This is a hypothetical example. The actual distribution should be obtained from the manufacturer's certificate of analysis or determined experimentally.
Experimental Protocols
Protocol: Sample Preparation and LC-MS/MS Analysis of Alanine using this compound Internal Standard
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of unlabeled DL-Alanine and this compound in a suitable solvent (e.g., 0.1% formic acid in water).
-
From these stock solutions, prepare a series of calibration standards by serial dilution.
-
Prepare a working solution of this compound at a concentration appropriate for spiking into your samples.
-
-
Sample Preparation (Protein Precipitation): [11]
-
Thaw biological samples (e.g., plasma, serum) on ice.
-
To 100 µL of sample, add the this compound internal standard working solution.
-
Add 400 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 30 seconds.
-
Incubate at 4°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a suitable column for amino acid analysis (e.g., a HILIC column). The mobile phases could be, for example, A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid. Develop a gradient to ensure good separation of alanine from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the transitions for both unlabeled alanine and this compound.
-
Example MRM transitions:
-
Alanine (unlabeled): Precursor ion (m/z) 90.0 -> Product ion (m/z) 44.1
-
This compound: Precursor ion (m/z) 93.0 -> Product ion (m/z) 46.1
-
-
-
-
Data Analysis and Isotope Correction:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Use a suitable software tool (e.g., IsoCorrectoR, AccuCor) to perform the natural isotope abundance correction. This will involve inputting the chemical formula of alanine and the isotopic purity of the this compound standard.
-
Construct a calibration curve using the corrected peak area ratios of the calibration standards.
-
Determine the concentration of alanine in the unknown samples from the calibration curve.
-
Visualizations
Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Simplified diagram of the Glucose-Alanine cycle and related metabolic pathways.[12][13]
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Alanine (3,3,3-Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Alanine - Wikipedia [en.wikipedia.org]
- 13. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Validating Metabolomics Data: A Comparative Guide to Using DL-Alanine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DL-Alanine-d3 as an isotopic tracer in metabolomics studies, offering insights into its performance against other commonly used alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of metabolic pathways and workflows to aid in the validation of your metabolomics data.
Performance Comparison of Alanine (B10760859) Isotopic Tracers
The choice of an isotopic tracer is critical for accurately determining metabolic kinetics. Different isotopes can lead to varied measurements of metabolite flux. Below is a summary of quantitative data from a study comparing various alanine tracers, including a deuterated version similar to this compound.
| Isotopic Tracer | Alanine Flux (μmol·kg⁻¹·h⁻¹) | Key Considerations |
| [3,3,3-²H₃]alanine (similar to this compound) | 474 ± 41 | Exhibits the highest rates of alanine flux, reflecting the metabolism of the entire alanine molecule. |
| [1-¹³C]alanine | 297 ± 12 | Measures the flux of the carboxyl carbon, which can be lost as CO₂. |
| [3-¹³C]alanine | 317 ± 22 | Traces the methyl carbon, providing an intermediate flux value. |
| [¹⁵N]alanine | 226 ± 7 | Reflects the turnover of the amino group, showing the slowest rate of turnover. |
Data adapted from a study on whole-body alanine kinetics in healthy male subjects[1].
The data highlights that deuterated alanine tracers like [3,3,3-²H₃]alanine provide a more comprehensive measure of alanine flux compared to tracers labeled at specific carbon or nitrogen positions. This is because the deuterium (B1214612) label is on the methyl group, which is less likely to be lost during metabolic transformations compared to the carboxyl group.
The Role of this compound in Metabolomics
This compound serves as a valuable tool in metabolomics for several reasons:
-
Internal Standard: As a stable isotope-labeled compound, it is an ideal internal standard for mass spectrometry-based metabolomics.[2][3][4] It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and reliability of quantification.[2][4]
-
Metabolic Tracing: It can be used to trace the metabolic fate of alanine in various biological systems. By tracking the incorporation of the deuterium label into downstream metabolites, researchers can elucidate metabolic pathways and fluxes.
-
Stereoisomer-Specific Metabolism: The use of a DL-racemic mixture allows for the simultaneous investigation of the metabolic pathways of both D- and L-alanine. D-alanine is a component of bacterial peptidoglycan and its metabolism is relevant in studying host-microbiota interactions and certain disease states.[5][6]
Experimental Protocols
Accurate and reproducible metabolomics data relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key steps in a typical metabolomics experiment using this compound.
Sample Preparation and Isotope Labeling
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of this compound.
-
Incubate the cells for various time points (e.g., 1, 6, 24 hours) to allow for the uptake and metabolism of the labeled alanine.[1]
-
-
Serum Sample Spiking:
-
Thaw serum samples on ice.
-
Spike a known concentration of this compound into the serum samples to serve as an internal standard.
-
Metabolite Quenching and Extraction
This step is crucial to halt enzymatic activity and preserve the metabolic state of the sample.
-
Quenching:
-
For Adherent Cells: Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add ice-cold methanol (B129727) (-20°C) to the cells and incubate at -80°C for 15 minutes to quench metabolism and detach the cells.[7]
-
For Suspension Cells: Quickly centrifuge the cell suspension at a low speed and discard the supernatant. Resuspend the cell pellet in ice-cold saline to wash. Centrifuge again and then add a cold extraction solvent.[8]
-
Alternative: A fast filtration method can be used where cells are rapidly filtered and then washed with a cold buffer before being plunged into liquid nitrogen.[9]
-
-
Extraction:
-
For Cells: After quenching with methanol, use a cell scraper to collect the cell lysate. Transfer the lysate to a microcentrifuge tube.[7]
-
For Serum: To 100 µL of serum (spiked with this compound), add 400 µL of ice-cold methanol. Vortex for 1 minute to precipitate proteins and incubate at -20°C for 20 minutes.[1]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant using a centrifugal vacuum concentrator.[1]
-
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, such as 5% acetonitrile (B52724) in water.[1]
-
Chromatographic Separation: Inject the reconstituted sample into an LC-MS/MS system. Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like amino acids.
-
Mass Spectrometry Detection: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites. Monitor the specific mass-to-charge ratio (m/z) for both unlabeled alanine and this compound.
Mandatory Visualizations
Alanine Metabolism Signaling Pathway
The following diagram illustrates the central role of alanine in metabolism, connecting glycolysis, the TCA cycle, and protein synthesis.
Experimental Workflow for Metabolomics using this compound
This diagram outlines the key steps in a typical metabolomics experiment, from sample preparation to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. iroatech.com [iroatech.com]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. iroatech.com [iroatech.com]
- 5. d-Alanine Metabolism via d-Ala Aminotransferase by a Marine Gammaproteobacterium, Pseudoalteromonas sp. Strain CF6-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 7. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards quantitative metabolomics of mammalian cells: development of a metabolite extraction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of DL-Alanine-d3 Tracing with Other Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of metabolic fluxes is crucial for understanding cellular physiology and developing novel therapeutic strategies. Stable isotope tracing is a cornerstone technique in this endeavor, with various tracers available to probe different metabolic pathways. This guide provides a comprehensive comparison of DL-Alanine-d3 tracing with other established methods, particularly 13C-labeled tracers, offering insights into their respective strengths and applications in metabolic flux analysis.
This document summarizes quantitative data from key studies, outlines detailed experimental protocols, and provides visualizations of metabolic pathways and experimental workflows to assist researchers in selecting the most appropriate tracing methodology for their scientific questions.
Quantitative Comparison of Isotopic Tracers
The choice of an isotopic tracer significantly influences the measurement of metabolic fluxes. The following tables present a summary of quantitative data from studies comparing deuterated alanine (B10760859) tracers with 13C-labeled alanine and the commonly used 13C-glucose tracer for assessing metabolic pathways.
Table 1: Comparison of Alanine Tracers for Whole-Body Alanine Flux
A study comparing various isotopically labeled alanines in healthy male subjects revealed significant differences in the calculated whole-body alanine flux. These differences highlight the heterogeneous metabolism of the alanine molecule and the importance of tracer selection based on the specific aspect of metabolism under investigation.[1]
| Isotopic Tracer | Mean Alanine Flux (μmol·kg⁻¹·h⁻¹) | Standard Error of the Mean (SEM) |
| [3,3,3-²H₃]alanine | 474 | 41 |
| [3-¹³C]alanine | 317 | 22 |
| [1-¹³C]alanine | 297 | 12 |
| [¹⁵N]alanine | 226 | 7 |
Data adapted from Yang et al. (1984).[1]
Table 2: Comparison of Tracers for Measuring Gluconeogenesis Contribution to Glucose Production
| Tracer | Pathway Measured | Typical Contribution to Glucose Production (Overnight Fast) | Key Considerations |
| Deuterated Alanine (e.g., this compound) | Alanine contribution to gluconeogenesis | 6-11%[2] | Reflects the flux from a specific gluconeogenic precursor. The measured flux can be influenced by the exchange of the label in the TCA cycle.[2] |
| ¹³C-Glucose (e.g., [U-¹³C₆]glucose) | Overall gluconeogenesis and glycogenolysis | Varies depending on the analytical approach (e.g., Mass Isotopomer Distribution Analysis) | Provides a broader view of glucose homeostasis by tracing the fate of glucose carbons. Can be used to infer the relative contributions of different pathways to glucose production. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results in metabolic flux analysis. Below are representative protocols for this compound and 13C-glucose tracing experiments.
Protocol 1: In Vivo Whole-Body Alanine Flux Measurement using [3,3,3-²H₃]alanine
This protocol is based on the methodology described by Yang et al. (1984) for determining whole-body alanine kinetics in humans.[1]
1. Subject Preparation:
- Subjects fast overnight for 12-14 hours.
- A catheter is inserted into a forearm vein for tracer infusion.
- A second catheter is placed in a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.
2. Tracer Infusion:
- A sterile solution of [3,3,3-²H₃]alanine is prepared in saline.
- A priming dose of the tracer is administered to rapidly achieve isotopic steady state.
- This is followed by a constant intravenous infusion of the tracer for a period of 2-4 hours.
3. Blood Sampling:
- Baseline blood samples are collected before the start of the infusion.
- Blood samples are collected at regular intervals (e.g., every 15-30 minutes) during the last hour of the infusion to ensure isotopic steady state has been reached.
- Blood samples are collected in heparinized tubes and plasma is separated by centrifugation and stored at -80°C until analysis.
4. Sample Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):
- Plasma proteins are precipitated, and the supernatant containing free amino acids is collected.
- Amino acids are purified using ion-exchange chromatography.
- Alanine is derivatized to a volatile form (e.g., N-acetyl, n-propyl ester).
- The isotopic enrichment of the alanine derivative is determined by GC-MS, monitoring the appropriate mass-to-charge ratio (m/z) ions for the labeled and unlabeled species.
5. Flux Calculation:
- Alanine flux (rate of appearance) is calculated using the steady-state isotope dilution equation:
- Flux = Infusion Rate / (Isotopic Enrichment at Steady State)
Protocol 2: In Vivo Gluconeogenesis Measurement using [U-¹³C₆]glucose
This protocol outlines a general approach for tracing glucose metabolism using a uniformly labeled 13C-glucose tracer in vivo.
1. Animal/Subject Preparation:
- Subjects are fasted for a specific period (e.g., 6-12 hours) to induce a gluconeogenic state.
- Catheters are placed for tracer infusion and blood sampling as described in Protocol 1.
2. Tracer Infusion:
- A sterile solution of [U-¹³C₆]glucose is prepared in saline.
- A primed-continuous infusion is administered to maintain a stable isotopic enrichment of plasma glucose.
3. Tissue and Blood Sampling:
- Blood samples are collected at baseline and at multiple time points during the infusion.
- For preclinical studies, tissues of interest (e.g., liver) can be collected at the end of the infusion and flash-frozen in liquid nitrogen.
4. Metabolite Extraction and Analysis (LC-MS/MS or GC-MS):
- Metabolites are extracted from plasma and tissue samples using a cold solvent mixture (e.g., methanol:acetonitrile:water).
- The extracts are analyzed by LC-MS/MS or GC-MS to determine the mass isotopomer distribution (MID) of key metabolites in the glycolytic and gluconeogenic pathways (e.g., glucose, lactate, alanine, TCA cycle intermediates).
5. Metabolic Flux Analysis:
- The measured MIDs are used as input for computational models (e.g., using software like INCA or Metran) to estimate the relative or absolute fluxes through the metabolic pathways of interest.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways and the flow of experimental procedures is crucial for a clear understanding of the methodologies.
Caption: Metabolic fate of this compound and 13C-Glucose tracers.
Caption: A generalized workflow for in vivo stable isotope tracing experiments.
Conclusion
Both this compound and 13C-glucose are valuable tracers for metabolic research, each offering distinct advantages. This compound is particularly useful for specifically probing the contribution of alanine to gluconeogenesis and for studying alanine kinetics. In contrast, 13C-glucose provides a more global view of central carbon metabolism, allowing for the simultaneous assessment of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.
The choice between these tracers should be guided by the specific research question. For studies focused on the role of amino acid metabolism in gluconeogenesis, this compound is a direct and powerful tool. For broader investigations of glucose homeostasis and central carbon metabolism, 13C-glucose is often the tracer of choice. In many cases, the parallel use of both types of tracers can provide a more comprehensive and validated understanding of complex metabolic networks. As analytical technologies and computational modeling approaches continue to advance, the integrated use of multiple isotopic tracers will undoubtedly play an increasingly important role in unraveling the complexities of cellular metabolism in health and disease.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of DL-Alanine-d3
This guide provides a detailed comparison of validated analytical methods for the quantification of DL-Alanine-d3, a deuterated stable isotope of the amino acid alanine. The accurate measurement of this compound is crucial in various research areas, particularly in metabolic studies, pharmacokinetic assessments of alanine-containing drugs, and as an internal standard for the quantification of endogenous alanine.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of common analytical techniques, supported by illustrative experimental data and detailed methodologies. The validation parameters discussed are in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH Q2(R2) guidelines.[1][2][3][4][5][6][7]
Overview of Analytical Techniques
The quantification of small, polar molecules like this compound in biological matrices presents unique challenges, often requiring derivatization to improve chromatographic retention and sensitivity. The two most prominent and effective techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
LC-MS/MS offers high sensitivity and specificity and is a cornerstone of modern bioanalysis. It can be adapted for the analysis of polar compounds, often through derivatization or the use of specialized chromatography columns.
-
GC-MS is a robust and reliable technique, particularly well-suited for volatile compounds. For non-volatile analytes like amino acids, derivatization is mandatory to increase their volatility for gas-phase analysis.[8]
Below, we compare hypothetical validated LC-MS/MS and GC-MS methods for the quantification of this compound in human plasma.
Data Presentation: Comparison of Validated Methods
The following tables summarize the performance characteristics of two validated methods for the quantification of this compound in human plasma.
Table 1: Method Performance Comparison
| Parameter | LC-MS/MS Method | GC-MS Method |
| Linearity Range | 1 - 1000 ng/mL | 5 - 1500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1500 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 10.2% |
| Inter-day Precision (%CV) | ≤ 9.8% | ≤ 11.5% |
| Intra-day Accuracy (%Bias) | ± 7.3% | ± 9.5% |
| Inter-day Accuracy (%Bias) | ± 8.1% | ± 10.8% |
| Matrix Effect (%CV) | < 15% | Not Applicable |
| Recovery (%) | 85.2% - 92.5% | 90.1% - 98.7% |
Table 2: Sample Processing and Analysis Time
| Parameter | LC-MS/MS Method | GC-MS Method |
| Sample Volume | 50 µL | 100 µL |
| Derivatization Required | Yes (e.g., AQC) | Yes (e.g., MTBSTFA) |
| Sample Preparation Time | ~ 45 minutes | ~ 2 hours (includes heating) |
| Chromatographic Run Time | 8 minutes | 15 minutes |
Experimental Protocols
Detailed methodologies for the hypothetical validated LC-MS/MS and GC-MS methods are provided below.
LC-MS/MS Method Protocol
-
Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of an internal standard solution (e.g., DL-Alanine-¹³C₃,¹⁵N).
-
Precipitate proteins by adding 200 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of borate (B1201080) buffer (pH 8.5).
-
Add 20 µL of 3 mg/mL 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) in acetonitrile.
-
Vortex and incubate at 55°C for 10 minutes.
-
Transfer the derivatized sample to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound (derivatized): Specific precursor ion → product ion.
-
Internal Standard (derivatized): Specific precursor ion → product ion.
-
-
Source Parameters: Optimized for maximum signal intensity.
-
GC-MS Method Protocol
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., DL-Alanine-¹³C₃,¹⁵N).
-
Precipitate proteins by adding 400 µL of methanol.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
-
Derivatization:
-
Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile to the dried extract.[8]
-
Cap the vial tightly and heat at 100°C for 4 hours.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM) m/z:
-
This compound (derivatized): Specific fragment ions.
-
Internal Standard (derivatized): Specific fragment ions.
-
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mandatory Visualizations
Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating a bioanalytical method, in line with regulatory guidelines.
Caption: Workflow for Bioanalytical Method Validation.
Comparative Logic for Method Selection
This diagram outlines the decision-making process when selecting an analytical method for this compound quantification.
Caption: Decision tree for analytical method selection.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound in biological matrices.
-
The LC-MS/MS method generally offers higher sensitivity (lower LLOQ) and faster sample throughput due to shorter run times. It is the preferred method for high-throughput clinical and preclinical studies where ultimate sensitivity is required.
-
The GC-MS method is a highly robust and reliable alternative. While it may have a slightly higher LLOQ and longer sample preparation time, it provides excellent accuracy and precision. The derivatization with MTBSTFA yields stable derivatives, making it a strong choice for metabolic research where established protocols are in place.[8]
The choice between these methods will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Both methods, when properly validated according to regulatory guidelines, can provide accurate and reliable data for the quantification of this compound.
References
- 1. fda.gov [fda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 8. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kinetic Isotope Effect of DL-Alanine-d3: A Comparative Analysis with Other Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its heavier isotope, deuterium, has emerged as a pivotal strategy in drug development and mechanistic studies of enzymatic reactions. This substitution can significantly alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). Understanding the KIE of deuterated compounds, such as DL-Alanine-d3, is crucial for predicting their metabolic fate, enhancing their pharmacokinetic profiles, and elucidating enzyme mechanisms. This guide provides a comparative analysis of the KIE of this compound with other deuterated compounds, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Kinetic Isotope Effects
The following table summarizes the observed kinetic isotope effects for this compound and other relevant deuterated compounds. The KIE is expressed as the ratio of the reaction rate of the non-deuterated (protio) compound to the deuterated compound (kH/kD). A KIE value greater than 1 indicates a slower reaction rate for the deuterated compound, which is typical for a primary KIE where the C-D bond is broken in the rate-determining step.
| Deuterated Compound | Enzyme / Reaction | KIE (kH/kD) | Comments | Reference(s) |
| [2-D]-D-Alanine | D-Amino Acid Oxidase (Rhodotorula gracilis) | 9.1 ± 1.5 (at low pH) | Significant primary KIE, indicating that C-H bond cleavage is a rate-limiting step. The effect is pH-dependent. | [1] |
| 2.3 ± 0.3 (at high pH) | The decrease in KIE at higher pH suggests a change in the rate-determining step. | [1] | ||
| [2-²H]-L-Alanine | L-Alanine Dehydrogenase (Bacillus subtilis) | 1.28 (Solvent Isotope Effect on Vmax) | A small solvent isotope effect suggests a minor role of proton transfer from the solvent in the turnover-limiting step. | [2] |
| Deuterated Leucine Aldehyde | Leucine Aminopeptidase | ~1 (KD/KH) | A secondary KIE of approximately unity suggests the inhibitor binds as an oxygen adduct rather than the intact aldehyde. | [3] |
| Deuterated Fluoroalanine Derivative | Antimicrobial Therapy (in vivo) | Not Quantified | An early example from Merck (1976) of a deuterated amino acid derivative developed to have improved pharmacokinetic properties. | [3] |
Experimental Protocols
The determination of kinetic isotope effects requires precise and well-controlled experimental conditions. Below are detailed methodologies for two common techniques used to measure KIEs in enzymatic reactions.
Competitive KIE Measurement using Nuclear Magnetic Resonance (NMR) Spectroscopy
This method is highly effective for accurately determining KIEs by measuring the relative amounts of deuterated and non-deuterated substrates or products in a single competitive reaction.
Protocol:
-
Sample Preparation: Prepare a reaction mixture containing the enzyme, a known concentration of the non-deuterated substrate, and a known concentration of the deuterated substrate (e.g., DL-Alanine and this compound). The concentrations should be suitable for NMR detection. A suitable buffer is used to maintain a constant pH.
-
Initial Time Point (t=0): Immediately after mixing, acquire an initial NMR spectrum (e.g., ¹H or ¹³C NMR). This spectrum will determine the initial ratio of the two isotopic species.
-
Reaction Progression: Incubate the reaction mixture at a constant temperature.
-
Time-Course Monitoring: Acquire NMR spectra at various time points as the reaction progresses. This allows for the monitoring of the consumption of both substrates.
-
Data Analysis:
-
Integrate the signals corresponding to specific protons or carbons of the deuterated and non-deuterated species in each spectrum.
-
Calculate the ratio of the non-deuterated to the deuterated substrate at each time point.
-
The kinetic isotope effect (kH/kD) can be calculated from the change in the isotopic ratio over time using established equations.
-
KIE Measurement using Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a highly sensitive technique that can be used to measure KIEs by monitoring the masses of the substrates and products in a reaction mixture.
Protocol:
-
Reaction Setup: Initiate the enzymatic reaction in a manner similar to the NMR protocol, with both deuterated and non-deuterated substrates present.
-
Quenching the Reaction: At specific time intervals, take aliquots of the reaction mixture and quench the reaction. This can be done by adding a strong acid (e.g., trichloroacetic acid) or a denaturing organic solvent (e.g., acetonitrile).
-
Sample Preparation for MS: Dilute the quenched samples in a suitable solvent for ESI-MS analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
-
Mass Spectrometry Analysis:
-
Infuse the samples into the ESI-MS instrument.
-
Acquire mass spectra in a full scan mode to identify the molecular ions of the remaining substrates and the formed products.
-
Use selected ion monitoring (SIM) for more accurate quantification of the specific m/z values corresponding to the deuterated and non-deuterated species.
-
-
Data Analysis:
-
Determine the peak intensities or areas for the isotopic pairs (substrate-H/substrate-D and product-H/product-D) at each time point.
-
Calculate the ratio of the non-deuterated to the deuterated species.
-
The KIE is then calculated from the relative rates of disappearance of the substrates or formation of the products.
-
Mandatory Visualization: D-Amino Acid Oxidase Catalytic Cycle
The following diagram illustrates the catalytic cycle of D-Amino Acid Oxidase (DAAO), a key enzyme in the metabolism of D-amino acids like D-alanine. The kinetic isotope effect observed for [2-D]-D-Alanine provides insight into the rate-limiting steps of this pathway.
Caption: Catalytic cycle of D-Amino Acid Oxidase with D-Alanine.
Experimental Workflow for Competitive KIE Measurement
The logical flow of a competitive KIE experiment, from sample preparation to data analysis, is depicted in the following diagram.
Caption: Workflow for a competitive kinetic isotope effect experiment.
References
The Gold Standard for Alanine Quantification: A Guide to the Accuracy and Precision of DL-Alanine-d3
For researchers, scientists, and drug development professionals demanding the highest level of confidence in their analytical results, the choice of an appropriate internal standard is paramount. In the realm of quantitative bioanalysis of amino acids by mass spectrometry, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. This guide provides a comprehensive comparison of the performance of DL-Alanine-d3 as an internal standard for the accurate and precise quantification of alanine (B10760859), supported by experimental data and detailed methodologies.
The fundamental principle behind the superior performance of SIL internal standards lies in their chemical and physical similarity to the analyte of interest. This compound, a deuterated analog of alanine, co-elutes with the endogenous alanine during chromatography and experiences identical ionization efficiency and potential matrix effects in the mass spectrometer. This near-perfect mimicry allows for reliable correction of variations that can occur during sample preparation, injection, and analysis, ultimately leading to highly accurate and precise quantification.
Performance Under Scrutiny: Accuracy and Precision Data
While a direct head-to-head comparison of this compound with a wide array of other internal standards for alanine quantification is not extensively documented in a single study, the performance of methods utilizing deuterated alanine internal standards consistently meets the stringent requirements of bioanalytical method validation guidelines set by regulatory agencies.
One validated UPLC-MS/MS method for the quantification of amino acids in mammalian urine utilized Alanine-d3 for the absolute quantification of L-Alanine.[1] Although specific accuracy and precision values for alanine were not detailed in the summary, the overall method was validated over a range of 0.2–200.0 µMol, demonstrating its robustness and reliability for quantifying a panel of 20 amino acids.[1]
Another study focusing on the analysis of 20 proteinogenic amino acids in mouse plasma employed uniformly ¹³C and ¹⁵N-labeled amino acids as internal standards, which would include a labeled version of alanine. The method was fully validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect, and was described as a specific, accurate, and reliable assay.[2]
A separate LC-MS/MS method for the direct quantification of 45 amino acids in human plasma reported acceptable accuracy, precision, and linearity results.[3][4] While the specific internal standard for alanine was not explicitly named as this compound in the summary, the use of appropriate SIL standards is a cornerstone of such validated methods.
The typical acceptance criteria for accuracy in bioanalytical assays require the mean value to be within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ). Precision, measured by the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). Methods employing SIL internal standards like this compound are consistently able to meet these criteria.
Table 1: Representative Performance of an LC-MS/MS Method for Alanine Quantification Using a Stable Isotope-Labeled Internal Standard
| Quality Control Level | Nominal Concentration (µM) | Accuracy (% Bias) | Precision (% CV) |
| Low (LQC) | 10 | -2.5 | 4.8 |
| Medium (MQC) | 100 | 1.2 | 3.1 |
| High (HQC) | 400 | -0.8 | 2.5 |
Note: This table represents typical performance data and is compiled for illustrative purposes based on common validation results for amino acid analysis using SIL internal standards.
Experimental Protocols: A Blueprint for Success
The successful implementation of this compound as an internal standard relies on a well-defined and validated experimental protocol. Below is a detailed methodology for the quantification of alanine in a biological matrix, such as plasma or urine, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.
Experimental Workflow
Caption: A typical workflow for the quantification of alanine in biological samples.
Detailed Methodologies
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological sample (e.g., plasma, serum, or urine), add a known concentration of this compound working solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A column suitable for the retention of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used to separate the amino acids. The specific gradient will depend on the column and the other amino acids being analyzed.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both alanine and this compound. For example:
-
Alanine: Q1 m/z 90.1 -> Q3 m/z 44.1
-
This compound: Q1 m/z 93.1 -> Q3 m/z 46.1
-
3. Data Analysis
-
Integrate the peak areas for both the endogenous alanine and the this compound internal standard.
-
Calculate the peak area ratio of alanine to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Comparison with Other Internal Standards
While structural analogs (compounds with similar chemical structures but not isotopically labeled) can be used as internal standards, they do not co-elute perfectly with the analyte and may exhibit different ionization efficiencies, leading to less accurate and precise results. The use of a stable isotope-labeled internal standard like this compound is the most effective way to control for variability throughout the entire analytical process.
Signaling Pathways and Logical Relationships
The accurate quantification of alanine is crucial in various research areas, including the study of metabolic pathways where alanine plays a key role.
Caption: The Glucose-Alanine cycle illustrates the transport of nitrogen to the liver.
References
- 1. lcms.cz [lcms.cz]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of DL-Alanine-d3 in Diverse Biological Matrices: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of stable isotope-labeled compounds like DL-Alanine-d3 is critical for pharmacokinetic, pharmacodynamic, and metabolic studies. This guide provides a comparative analysis of methodologies for the determination of this compound in three common biological matrices: plasma, urine, and tissue homogenates. The information presented is collated from established bioanalytical techniques and serves as a comprehensive resource for method development and validation.
While this compound is most commonly utilized as an internal standard to ensure the accuracy and precision of the quantification of endogenous alanine (B10760859), understanding its behavior and analytical performance in different biological samples is paramount.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[1][2]
Quantitative Performance Comparison
The following tables summarize typical analytical performance parameters for the quantification of amino acids, including deuterated analogs, in plasma, urine, and tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is important to note that these values are representative of validated bioanalytical methods and may vary based on specific instrumentation, reagents, and experimental conditions.
Table 1: Comparative Analysis of this compound Quantification in Plasma
| Parameter | Typical Performance | Notes |
| Extraction Recovery | 85 - 115% | Protein precipitation is a common and efficient extraction method.[3][4] |
| Matrix Effect | Compensated by IS | Endogenous phospholipids (B1166683) and proteins can cause ion suppression or enhancement.[3][5] |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.5 µM | Dependent on instrument sensitivity and sample cleanup.[6] |
| Linearity (r²) | > 0.99 | Typically observed over a wide concentration range.[4] |
| Intra- and Inter-day Precision (%CV) | < 15% | Demonstrates method reproducibility.[4][5] |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% | Indicates the closeness of measured values to the true value.[4][5] |
Table 2: Comparative Analysis of this compound Quantification in Urine
| Parameter | Typical Performance | Notes |
| Extraction Recovery | 90 - 110% | "Dilute-and-shoot" or simple filtration is often sufficient.[6] |
| Matrix Effect | Compensated by IS | High salt content and variability in pH and creatinine (B1669602) can be challenging.[7] |
| Lower Limit of Quantification (LLOQ) | 1 - 300 nM | Generally lower than plasma due to less protein content.[6] |
| Linearity (r²) | > 0.995 | Excellent linearity is achievable.[6] |
| Intra- and Inter-day Precision (%CV) | < 15% | Good reproducibility is expected.[6] |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% | High accuracy can be achieved with proper standardization.[6] |
Table 3: Comparative Analysis of this compound Quantification in Tissue Homogenates
| Parameter | Typical Performance | Notes |
| Extraction Recovery | 80 - 120% | Requires homogenization and protein precipitation; can be more variable. |
| Matrix Effect | Compensated by IS | Highly variable depending on the tissue type and homogenization buffer. |
| Lower Limit of Quantification (LLOQ) | 0.001 mM (for some analytes) | Dependent on tissue type and cleanup efficiency.[8] |
| Linearity (r²) | > 0.99 | Good linearity can be obtained with effective sample cleanup.[8] |
| Intra- and Inter-day Precision (%CV) | < 20% | Higher variability may be observed due to sample complexity.[8] |
| Intra- and Inter-day Accuracy (%Bias) | ± 20% | Maintaining accuracy can be more challenging.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the analysis of this compound in plasma, urine, and tissue homogenates by LC-MS/MS.
Protocol 1: Analysis in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid.[9]
-
Vortex for 30 seconds.
-
Incubate at 4°C for 30 minutes to allow for complete protein precipitation.[9]
-
Centrifuge at 12,000 rpm for 5 minutes.[9]
-
Transfer 50 µL of the supernatant to a clean tube.
-
Add 450 µL of the internal standard solution (containing this compound at a known concentration in the initial mobile phase).[9]
-
Vortex for 30 seconds.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC system.
-
Column: HILIC or mixed-mode column suitable for amino acid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A gradient elution is typically used to separate the amino acids.
-
Injection Volume: 4 µL.[9]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MRM Transitions: Specific precursor-to-product ion transitions for both endogenous alanine and this compound are monitored.
-
Protocol 2: Analysis in Human Urine
-
Sample Preparation (Dilution):
-
Thaw urine samples at room temperature.
-
Centrifuge at 5,000 rpm for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:15 with acetonitrile containing the internal standard (this compound).[6]
-
Vortex and centrifuge again before injection.
-
-
LC-MS/MS Analysis:
-
The LC-MS/MS conditions are generally similar to those used for plasma analysis, with potential adjustments to the gradient to account for the different matrix.
-
Protocol 3: Analysis in Tissue Homogenates
-
Sample Preparation (Homogenization and Protein Precipitation):
-
Weigh a portion of the frozen tissue.
-
Add a suitable homogenization buffer (e.g., PBS) at a specific ratio (e.g., 1:3 w/v).
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
Take an aliquot of the homogenate and add a protein precipitating agent (e.g., methanol (B129727) or acetonitrile containing the internal standard, this compound) in a 1:3 ratio (homogenate:solvent).
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The LC-MS/MS conditions are similar to those for plasma and urine, but may require more rigorous chromatographic separation to resolve potential interferences from the complex tissue matrix.
-
Visualizing Workflows and Pathways
To better illustrate the analytical process and the biological context of alanine, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Analysis of d,l-Amino Acids in Human Urine Using a Chirality-Switchable Biaryl Axial Tag and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Validating Protein Turnover Rates: A Comparative Guide to Deuterated Alanine Methods
For researchers, scientists, and drug development professionals, accurately measuring protein turnover is crucial for understanding cellular homeostasis, disease progression, and the efficacy of therapeutic interventions. The use of stable isotope-labeled tracers, particularly those involving deuterated alanine (B10760859), has become a cornerstone of these measurements. This guide provides a comprehensive comparison of methods utilizing deuterated alanine for quantifying protein turnover rates, with a focus on validating results against established techniques.
Two primary strategies exist for introducing deuterated alanine into a biological system for protein turnover studies: endogenous labeling via the administration of heavy water (D₂O) and exogenous administration of a deuterated alanine tracer, such as DL-Alanine-d3. While both methods rely on tracking the incorporation of deuterated alanine into newly synthesized proteins, their experimental workflows and underlying assumptions differ. This guide will compare the endogenous D₂O-based deuterated alanine method with the well-established L-[ring-¹³C₆]-phenylalanine continuous infusion technique, providing experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most appropriate method for their studies.
Quantitative Comparison of Protein Synthesis Rates
A direct comparison of muscle protein synthesis (MPS) rates measured by the heavy water (D₂O) method (which relies on the endogenous labeling of alanine) and the L-[ring-¹³C₆]-phenylalanine continuous infusion method reveals qualitatively similar results under different physiological conditions. The following table summarizes data from a study comparing these two techniques in human subjects at rest (postabsorptive) and after the consumption of essential amino acids (postprandial).
| Condition | Tracer Method | Myofibrillar Protein Synthesis Rate (%·h⁻¹) (Mean ± SEM) |
| Postabsorptive (Resting) | D₂O (via deuterated alanine) | 0.050 ± 0.007 |
| L-[ring-¹³C₆]-phenylalanine | 0.065 ± 0.004 | |
| Postprandial (Stimulated) | D₂O (via deuterated alanine) | 0.088 ± 0.008 |
| L-[ring-¹³C₆]-phenylalanine | 0.089 ± 0.006 |
Data adapted from a study directly comparing the two methods in the same individuals. While the mean values show a similar trend, individual responses can vary between the techniques[1].
Experimental Workflows
The experimental workflows for the deuterated alanine (via D₂O) and L-[ring-¹³C₆]-phenylalanine infusion methods differ significantly in their administration of the tracer and the subsequent sample processing steps.
References
literature review comparing DL-Alanine-d3 with other isotopic standards in proteomics
A Comprehensive Comparison of DL-Alanine-d3 and Other Isotopic Standards in Proteomics
In the field of quantitative proteomics, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reproducible quantification of proteins and peptides. These standards are introduced into a sample at a known concentration to correct for variability throughout the analytical workflow, from sample preparation to mass spectrometry analysis. While a variety of isotopic labeling strategies exist, the choice of a specific standard can significantly impact experimental outcomes. This guide provides a detailed comparison of this compound with other commonly used isotopic standards, supported by experimental data and detailed protocols.
Introduction to Isotopic Standards in Proteomics
Isotopic standards are molecules that are chemically identical to the analyte of interest but have a different isotopic composition, resulting in a mass shift that is detectable by a mass spectrometer.[1] The ideal internal standard co-elutes with the analyte and exhibits the same ionization efficiency, thus compensating for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[2] Common methods for introducing stable isotopes include metabolic labeling (e.g., SILAC), chemical labeling (e.g., iTRAQ, TMT, dimethyl labeling), and the use of synthetic isotopically labeled peptides or proteins.[3][4]
This comparison will focus on the use of amino acids as internal standards, specifically comparing deuterium-labeled alanine (B10760859) (this compound) with amino acids labeled with heavier isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).
Performance Comparison of Isotopic Labels
The choice of isotope for labeling an amino acid can influence several analytical parameters. The following table summarizes the key performance characteristics of deuterium (B1214612) (²H), ¹³C, and ¹⁵N labels.
| Feature | Deuterium (e.g., this compound) | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |
| Cost | Generally lower cost.[5] | Higher cost. | Higher cost. |
| Synthesis | Relatively straightforward. | More complex synthesis. | More complex synthesis. |
| Mass Shift | Smaller mass shift per atom (approx. 1 Da). Can be increased with more deuterium atoms. | Larger mass shift per atom (approx. 1 Da). Multiple ¹³C atoms provide a significant mass difference. | Smaller mass shift per atom (approx. 1 Da).[] |
| Chromatographic Behavior | Can exhibit a slight retention time shift (isotopic effect), typically eluting earlier in reversed-phase chromatography.[7][8] | Minimal to no chromatographic shift relative to the unlabeled analyte.[8] | Minimal to no chromatographic shift relative to the unlabeled analyte.[9] |
| Kinetic Isotope Effect (KIE) | The C-²H bond is stronger than the C-¹H bond, which can sometimes lead to a kinetic isotope effect, potentially affecting reaction rates in metabolic studies.[10][11] | KIE is generally negligible for ¹³C. | KIE is generally negligible for ¹⁵N. |
| Purity | Isotopic purity is crucial; presence of unlabeled analyte can affect quantification, especially at low concentrations.[2][9] | High isotopic purity is achievable. | High isotopic purity is achievable. |
Experimental Data Summary
A key consideration with deuterated standards is the potential for chromatographic separation from the unlabeled analyte.[12] Studies have shown that in reversed-phase liquid chromatography (RPLC), deuterated peptides tend to elute slightly earlier than their non-deuterated counterparts.[12][7] This can be problematic if the separation is significant, as the analyte and the internal standard may experience different matrix effects during ionization, leading to inaccurate quantification.[8] However, for many applications, this shift is minimal and does not significantly impact quantification.[12]
In contrast, ¹³C and ¹⁵N labeled standards generally co-elute perfectly with their unlabeled counterparts, providing more robust correction for matrix effects.[8]
The following table summarizes a conceptual comparison based on published observations:
| Parameter | Deuterated Standard (e.g., this compound) | ¹³C/¹⁵N Labeled Standard |
| Co-elution with Analyte (RPLC) | May exhibit a slight retention time shift (typically elutes earlier).[12][7] | Excellent co-elution.[8] |
| Correction for Matrix Effects | Generally good, but can be compromised by significant chromatographic shifts.[8] | Excellent, due to near-perfect co-elution. |
| Quantitative Accuracy | Can be high, but requires careful validation of co-elution. | Generally considered the gold standard for accuracy.[2] |
| Quantitative Precision (%CV) | A study on the immunosuppressant sirolimus showed a drop in the coefficient of variation (CV) from 7.6%-9.7% with an analog internal standard to 2.7%-5.7% with a deuterium-labeled standard.[2] | SILAC, which uses ¹³C and ¹⁵N labeled amino acids, is noted for its high reproducibility.[3][13] |
Experimental Protocols
Below are generalized protocols for the use of isotopic amino acid standards in a typical bottom-up proteomics workflow.
Protocol 1: Protein Quantification using a Labeled Amino Acid Spike-in
This protocol is suitable for absolute quantification of proteins where the labeled amino acid is used to create a standard curve.
-
Preparation of Standard Curve:
-
Prepare a stock solution of the unlabeled analyte (e.g., pure alanine) of known concentration.
-
Prepare a series of calibration standards by serially diluting the analyte stock solution.
-
Spike a constant, known concentration of the isotopic internal standard (e.g., this compound) into each calibration standard and the unknown samples.
-
-
Sample Preparation:
-
For protein quantification, subject the protein samples to enzymatic digestion (e.g., with trypsin) to generate peptides.
-
If quantifying free amino acids, the sample can be directly analyzed after appropriate extraction and dilution.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of the analyte of interest.
-
Set up the mass spectrometer to monitor the specific mass-to-charge (m/z) ratios for both the unlabeled analyte and the isotopically labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in each run.
-
Calculate the peak area ratio (analyte/internal standard) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Protocol 2: Metabolic Labeling using SILAC
This protocol is used for relative quantification of proteins between different cell populations.
-
Cell Culture:
-
Grow one population of cells in a "light" medium containing natural amino acids (e.g., Arginine and Lysine).
-
Grow a second population of cells in a "heavy" medium where the natural essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).
-
Ensure complete incorporation of the labeled amino acids by growing the cells for at least five passages.[14]
-
-
Sample Mixing and Protein Extraction:
-
Harvest the "light" and "heavy" cell populations.
-
Mix the two populations in a 1:1 ratio (or other desired ratio).
-
Lyse the mixed cells to extract the proteins.
-
-
Protein Digestion and MS Analysis:
-
Digest the protein mixture with an enzyme like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Identify peptide pairs that are chemically identical but differ in mass due to the isotopic label.
-
The ratio of the signal intensities of the "heavy" and "light" peptides corresponds to the relative abundance of the protein in the two cell populations.[15]
-
Visualizing Experimental Workflows
Conclusion
This compound and other deuterated amino acids offer a cost-effective option for internal standards in quantitative proteomics.[5] Their primary drawback is the potential for chromatographic shifts due to the deuterium isotope effect, which requires careful method validation to ensure accurate quantification.[12][7][8] In contrast, ¹³C and ¹⁵N labeled amino acids are considered the gold standard due to their ideal co-elution with the unlabeled analyte, though they come at a higher cost.[8]
The choice of isotopic standard ultimately depends on the specific requirements of the experiment, including the desired level of accuracy, the complexity of the sample matrix, and budget constraints. For targeted quantification where co-elution can be carefully monitored and validated, this compound can be a reliable and economical choice. For global proteomic analyses using metabolic labeling, such as SILAC, ¹³C and ¹⁵N labeled amino acids remain the preferred option due to their superior performance and the maturity of the associated workflows.[3][13]
References
- 1. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Deuterium kinetic isotope effects on the dissociation of a protein-fatty acid complex in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling DL-Alanine-d3
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of DL-Alanine-d3.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, a stable isotope-labeled amino acid. By adhering to these protocols, you can ensure a safe laboratory environment and maintain the integrity of your research.
Operational Plan: From Receipt to Use
This compound, like its non-deuterated counterpart, is classified as a non-hazardous substance.[1][2] However, prudent laboratory practices should always be observed.[2] The primary concern when handling the powdered form is the potential for aerosolization and inhalation.[3]
Engineering Controls
To minimize the risk of inhalation, all handling of powdered this compound should be conducted in a well-ventilated area.[3] For procedures that may generate dust, such as weighing or transferring, the use of a chemical fume hood is strongly recommended.[3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
-
Lab Coat: A standard lab coat should be worn to protect against skin contact and contamination of personal clothing.[3][5]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect the eyes from any potential splashes or airborne particles.[3][6]
-
Gloves: Nitrile gloves are recommended for handling this compound.[3][6] Gloves should be inspected for any tears before use and changed immediately if contaminated.[7] Hands should be washed thoroughly after removing gloves.[8]
Experimental Protocol: Weighing and Handling Powdered this compound
This protocol outlines the steps for safely weighing and handling powdered this compound to minimize exposure and ensure accuracy.
-
Preparation: Designate a specific area for handling the powder, preferably within a chemical fume hood.[3][8] Cover the work surface with disposable bench paper.[8]
-
Tare the Container: Place a clean, empty weighing vessel (e.g., weigh boat, vial) on the analytical balance and tare it to zero.[7][8]
-
Transfer the Powder: Inside the chemical fume hood, carefully transfer the desired amount of this compound to the tared container using a clean spatula.[1][3] Avoid any sudden movements that could create dust.
-
Weighing: Close the container and move it back to the analytical balance for an accurate measurement.[1]
-
Dissolving: If the protocol requires a solution, add the solvent to the container with the powder, preferably within the fume hood.[1]
-
Cleanup: After handling, decontaminate the work area and any reusable equipment. Dispose of any contaminated disposable materials as outlined in the disposal plan below.[8]
Quantitative Data Summary
Since this compound is not classified as a hazardous substance, there are no specific occupational exposure limits established. However, for powdered substances, the limits for "Particulates Not Otherwise Regulated" (PNOR), also known as "nuisance dust," can be applied as a conservative measure.
| Parameter | Value | Agency |
| OSHA PEL (Total Dust) | 15 mg/m³ (8-hour TWA) | OSHA |
| OSHA PEL (Respirable Fraction) | 5 mg/m³ (8-hour TWA) | OSHA |
| NIOSH REL (Total Dust) | 10 mg/m³ (10-hour TWA) | NIOSH |
| NIOSH REL (Respirable Fraction) | 5 mg/m³ (10-hour TWA) | NIOSH |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TWA: Time-Weighted Average; OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health.
Disposal Plan
As a non-hazardous substance and a stable isotope, this compound does not require special disposal procedures for radioactivity.[3]
-
Unused Product: Dispose of unused this compound as standard, non-hazardous chemical waste in accordance with your institution's and local regulations.[3] The material should be placed in a clearly labeled, sealed container.[8]
-
Contaminated Materials: Disposable items such as gloves, weigh boats, and bench paper that have come into contact with this compound should be collected in a designated waste bag and disposed of as solid laboratory waste.[2]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent before being discarded or recycled, following institutional guidelines.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Particulates not otherwise regulated [cdc.gov]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. carlroth.com [carlroth.com]
- 5. ussolid.com [ussolid.com]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. ehso.emory.edu [ehso.emory.edu]
- 8. 1988 OSHA PEL Project - Particulates | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
